D-Arabinose-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i5+1 |
InChI Key |
PYMYPHUHKUWMLA-OKSNJWAESA-N |
Isomeric SMILES |
C([C@H]([13C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of D-Arabinose-¹³C
This technical guide provides a comprehensive overview of the physical properties of D-Arabinose-¹³C, tailored for researchers, scientists, and professionals in drug development. This document details the physicochemical characteristics, the experimental protocols for their determination, and relevant metabolic pathways.
Core Physical and Chemical Properties
D-Arabinose-¹³C is a stable isotope-labeled version of the naturally occurring monosaccharide D-Arabinose. The incorporation of a ¹³C isotope makes it a valuable tool in metabolic research and biomolecular NMR studies.[1][2] Its physical properties are largely similar to the unlabeled compound, with minor differences in molecular weight. The specific properties can vary depending on the position and number of ¹³C labels.
Data Presentation: Physical Properties of D-Arabinose-¹³C Isotopologues
The following table summarizes the key physical properties for the most common isotopologues of D-Arabinose-¹³C.
| Property | D-Arabinose-1-¹³C | D-Arabinose-¹³C₅ | Unlabeled D-Arabinose |
| Appearance | White to off-white solid/powder.[3] | Powder. | White crystalline powder. |
| Molecular Formula | ¹³CC₄H₁₀O₅ | ¹³C₅H₁₀O₅ | C₅H₁₀O₅ |
| Molecular Weight | 151.12 g/mol . | 155.09 g/mol . | 150.13 g/mol . |
| Melting Point | 163-165 °C. | Not specified | 152-160 °C. |
| Boiling Point | Not specified | Not specified | 333.2±42.0 °C (at 760 mmHg). |
| Solubility | Slightly soluble in water. | Not specified | Readily soluble in water. |
| Optical Rotation | [α]20/D −103° (c = 4 in H₂O). | Not specified | Not specified |
| CAS Number | 70849-23-9. | Not specified | 10323-20-3. |
Experimental Protocols
The determination of the physical properties of carbohydrates like D-Arabinose-¹³C involves a range of analytical techniques.
Melting Point Determination
The melting point is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which measures the heat flow required to raise the sample's temperature.
Solubility Assessment
Solubility is determined by adding a solute to a solvent until saturation is reached. For carbohydrates, thermogravimetric methods can be employed where a saturated solution is prepared at a specific temperature, and a known volume is evaporated to determine the mass of the dissolved solid. Monosaccharides are generally crystalline solids that are quite soluble in water due to the presence of multiple hydroxyl groups that can form hydrogen bonds.
Optical Rotation Measurement
Optical rotation, a key characteristic of chiral molecules, is measured using a polarimeter. A solution of the compound is placed in the polarimeter, and the angle to which it rotates plane-polarized light is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.
Chromatographic and Spectroscopic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the separation, identification, and structural elucidation of carbohydrates. ¹³C-NMR is particularly useful for confirming the position of the isotopic label in D-Arabinose-¹³C.
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a carbohydrate standard like D-Arabinose-¹³C.
References
An In-depth Technical Guide to D-Arabinose-¹³C: Chemical Structure, Formula, and Applications in Metabolic Research
This technical guide provides a comprehensive overview of ¹³C-labeled D-arabinose, a critical tool for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications in metabolic flux analysis, offering in-depth experimental protocols and data presentation.
Chemical Structure and Formula of D-Arabinose-¹³C Isotopomers
D-Arabinose is a five-carbon aldose sugar. The introduction of a stable carbon-13 (¹³C) isotope at specific positions in its backbone creates a powerful tracer for metabolic studies. The general chemical formula for D-arabinose is C₅H₁₀O₅. For its ¹³C isotopomers, the formula is represented with the specific labeled carbon. For instance, D-arabinose labeled at the first carbon is denoted as [1-¹³C]D-arabinose, with a formula of ¹³CC₄H₁₀O₅. Uniformly labeled D-arabinose, where all five carbon atoms are ¹³C, is represented as [U-¹³C₅]D-arabinose, with the formula ¹³C₅H₁₀O₅.
The chemical structure of D-arabinose can exist in both a linear aldehyde form and cyclic furanose and pyranose forms. The ¹³C label does not alter the fundamental chemical structure or stereochemistry of the molecule.
Quantitative Data of D-Arabinose-¹³C Isotopomers
The following table summarizes key quantitative data for commercially available D-Arabinose-¹³C isotopomers, facilitating easy comparison for experimental design.
| Property | D-Arabinose-1-¹³C | D-Arabinose-¹³C₅ | D-Arabinose-2-¹³C | D-Arabinose-5-¹³C |
| Molecular Formula | ¹³CC₄H₁₀O₅[1][2] | ¹³C₅H₁₀O₅[3] | ¹³CC₄H₁₀O₅ | ¹³CC₄H₁₀O₅ |
| Molecular Weight | 151.12 g/mol [1][4] | 155.09 g/mol | 151.12 g/mol | 151.12 g/mol |
| Exact Mass | 151.05617825 Da | 155.06959759 Da | Not specified | Not specified |
| CAS Number | 70849-23-9 | Not specified | 101615-87-6 | Not specified |
| Isotopic Purity | ≥99 atom % ¹³C | ≥99 atom % ¹³C | Not specified | Not specified |
| Chemical Purity | ≥98% | ≥98% (CP) | Not specified | Not specified |
| Melting Point | 163-165 °C | Not specified | Not specified | Not specified |
| Optical Activity | [α]20/D −103°, c = 4 in H₂O | Not specified | Not specified | Not specified |
| Physical Form | Solid | Powder | Not specified | Not specified |
| SMILES String | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--[¹³CH]=O | O[13C@H]1--INVALID-LINK----INVALID-LINK--O[13CH2][13C@H]1O | Not specified | Not specified |
| InChI Key | PYMYPHUHKUWMLA-PVQXRQKHSA-N | SRBFZHDQGSBBOR-HCEMOIHRSA-N | Not specified | Not specified |
Synthesis of D-Arabinose-¹³C
The synthesis of ¹³C-labeled monosaccharides often involves chain extension of a smaller aldose. The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. This method can be adapted to introduce a ¹³C label at the C1 position by using a ¹³C-labeled cyanide source.
General Protocol for Kiliani-Fischer Synthesis of [1-¹³C]D-Arabinose from D-Erythrose
This protocol outlines the general steps for synthesizing [1-¹³C]D-arabinose starting from D-erythrose using a ¹³C-labeled cyanide.
Step 1: Cyanohydrin Formation
-
Dissolve D-erythrose in water.
-
Add a solution of sodium [¹³C]cyanide (Na¹³CN) to the D-erythrose solution. The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde group of D-erythrose.
-
This reaction forms a mixture of two diastereomeric cyanohydrins, as a new chiral center is created at C2.
Step 2: Hydrolysis to Aldonic Acids
-
Heat the cyanohydrin mixture in water. This hydrolyzes the nitrile group (-CN) to a carboxylic acid group (-COOH), forming a mixture of [1-¹³C]D-arabinonic acid and [1-¹³C]D-ribonic acid.
Step 3: Lactonization
-
Acidify the solution to promote the intramolecular esterification of the aldonic acids to form the corresponding γ-lactones.
Step 4: Separation of Diastereomers
-
The diastereomeric lactones can be separated using techniques such as fractional crystallization or chromatography.
Step 5: Reduction to Aldoses
-
Reduce the separated [1-¹³C]D-arabinonolactone with a reducing agent, such as sodium amalgam or, in a more modern approach, catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd/BaSO₄). This reduces the lactone to the corresponding aldehyde, yielding [1-¹³C]D-arabinose.
Experimental Protocols for Metabolic Flux Analysis using D-Arabinose-¹³C
Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a powerful technique to quantify the rates of metabolic reactions within a cell. D-Arabinose-¹³C can be used as a tracer to probe pentose metabolism and its connections to central carbon pathways.
Cell Culture and ¹³C-Labeling
-
Culture Medium Preparation: Prepare a defined minimal medium with a known concentration of the ¹³C-labeled D-arabinose as the sole carbon source or in combination with other carbon sources.
-
Inoculation and Growth: Inoculate the medium with the cells of interest (e.g., E. coli, yeast, or mammalian cells) and culture under controlled conditions (temperature, aeration, pH) to achieve a metabolic and isotopic steady state.
-
Cell Harvesting: Harvest the cells during the exponential growth phase by rapid centrifugation at a low temperature to quench metabolic activity.
-
Washing: Wash the cell pellet with a cold saline solution to remove any residual labeled medium.
Sample Preparation for GC-MS and NMR Analysis
4.2.1. Metabolite Extraction
-
Quench the metabolism of the washed cell pellet by adding a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Lyse the cells using methods such as sonication or bead beating.
-
Centrifuge the lysate to separate the soluble metabolites from the cell debris and protein pellet.
-
Collect the supernatant containing the intracellular metabolites.
4.2.2. Protein Hydrolysis for Amino Acid Analysis
-
Wash the protein pellet from the previous step with the extraction solvent to remove any remaining soluble metabolites.
-
Hydrolyze the protein pellet by adding 6 M HCl and incubating at approximately 110°C for 24 hours. This breaks down the proteins into their constituent amino acids.
-
Remove the HCl by evaporation under a stream of nitrogen gas.
-
Resuspend the dried amino acid hydrolysate in a suitable solvent for derivatization.
GC-MS Analysis of ¹³C-Labeled Metabolites
4.3.1. Derivatization
-
Dry the metabolite extracts and amino acid hydrolysates.
-
Derivatize the samples to increase their volatility for gas chromatography. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
4.3.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Column: Use a capillary column suitable for separating derivatized sugars and amino acids (e.g., a DB-5ms or equivalent).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.
-
Oven Program: Use a temperature gradient to separate the metabolites. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
-
Mass Spectrometer:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Acquire data in full scan mode to identify all metabolites and in Selected Ion Monitoring (SIM) mode for accurate quantification of the mass isotopomer distributions of target metabolites.
-
NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites
4.4.1. Sample Preparation
-
Dry the metabolite extract.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the solution to a 5 mm NMR tube. A sample volume of 0.5-0.6 mL is typically required.
4.4.2. NMR Acquisition Parameters
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹³C NMR Spectra:
-
Pulse Program: A standard ¹³C observe pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 times the longest T₁ relaxation time of the carbons of interest is needed for quantitative analysis. For qualitative analysis, a shorter delay can be used.
-
Number of Scans (NS): A large number of scans is usually required to achieve a good signal-to-noise ratio for ¹³C, which can range from hundreds to thousands depending on the sample concentration.
-
-
2D NMR Spectra: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to resolve overlapping signals and aid in the assignment of ¹³C resonances by correlating them to their attached protons.
Signaling Pathways and Metabolic Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic fate of D-arabinose in different biological systems.
D-Arabinose Metabolism in Escherichia coli
In E. coli, D-arabinose can be metabolized via enzymes of the L-fucose pathway.
Eukaryotic Biosynthesis of D-Arabinose from D-Glucose
In eukaryotes, D-arabinose is synthesized from D-glucose through the pentose phosphate pathway.
Integration of D-Arabinose into the Pentose Phosphate Pathway
This diagram illustrates how exogenously supplied D-arabinose can enter and be metabolized through the pentose phosphate pathway.
Applications in Drug Development
The use of D-Arabinose-¹³C extends to drug development by enabling:
-
Target Identification and Validation: Tracing the metabolic fate of D-arabinose in pathogenic organisms can help identify unique metabolic pathways that can be targeted for drug development.
-
Mechanism of Action Studies: Understanding how a drug candidate alters the metabolism of D-arabinose and related pathways can provide insights into its mechanism of action.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: While less common for sugars, stable isotope labeling can be used in PK/PD studies to trace the absorption, distribution, metabolism, and excretion of compounds.
This guide provides a foundational understanding of D-Arabinose-¹³C and its application in advanced research. The detailed protocols and data serve as a valuable resource for designing and executing robust metabolic studies.
References
Navigating Metabolic Pathways: A Technical Guide to the Isotopic Purity of D-Arabinose-¹³C
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is fundamental to elucidating metabolic pathways and understanding drug metabolism. D-Arabinose-¹³C, a key tracer molecule, offers a window into the intricate network of carbohydrate metabolism. The precision of such metabolic studies, however, is intrinsically linked to the isotopic purity of the labeled substrate. This technical guide provides an in-depth exploration of the synthesis, analysis, and application of D-Arabinose-¹³C, with a focus on ensuring the integrity of metabolic research.
This guide will delve into the critical aspects of utilizing D-Arabinose-¹³C in metabolic studies, offering detailed experimental protocols, data presentation standards, and visual workflows to aid in experimental design and execution.
The Significance of Isotopic Purity in Metabolic Research
In metabolic flux analysis (MFA), the distribution of ¹³C atoms from a labeled substrate through various metabolic intermediates is meticulously tracked. The isotopic purity of the starting material, in this case, D-Arabinose-¹³C, is a critical parameter. High isotopic purity ensures that the observed labeling patterns are a true reflection of metabolic activity and not skewed by the presence of unlabeled (¹²C) or partially labeled molecules. Commercially available D-Arabinose-¹³C typically boasts high isotopic purity, often exceeding 98-99 atom % ¹³C.[1][2][3] This high enrichment is crucial for minimizing background noise and enhancing the sensitivity of detection in downstream analyses.
Synthesis and Commercial Availability of D-Arabinose-¹³C
The synthesis of ¹³C-labeled carbohydrates is a complex process that often involves a combination of chemical and enzymatic methods.[4] While specific synthetic routes are often proprietary, general approaches may include starting with a smaller ¹³C-labeled precursor and building the arabinose backbone, or utilizing enzymatic pathways to interconvert more readily available ¹³C-labeled sugars, such as D-glucose, into D-arabinose. The purification of the final product is a critical step to ensure high chemical and isotopic purity.
Several commercial suppliers provide D-Arabinose-¹³C with varying labeling patterns (e.g., D-Arabinose-1-¹³C, D-Arabinose-U-¹³C₅) and specified isotopic purities. Researchers should carefully consider the labeling pattern that will be most informative for their specific metabolic pathway of interest.
Quantitative Analysis of Isotopic Purity
The verification of isotopic purity is paramount before initiating metabolic studies. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Isotopic Purity Determination by NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds. By analyzing the ¹³C NMR spectrum, the relative abundance of ¹³C at specific atomic positions can be quantified.
Experimental Protocol: ¹³C NMR Analysis of D-Arabinose-¹³C
-
Sample Preparation:
-
Dissolve 10-50 mg of D-Arabinose-¹³C in a suitable deuterated solvent, such as deuterium oxide (D₂O). The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Filter the sample through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Add an internal standard, such as DSS or TSP for aqueous samples, for chemical shift referencing if required.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Employ proton decoupling to simplify the spectrum and improve sensitivity.
-
-
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals corresponding to the ¹³C-labeled and any residual ¹²C carbons.
-
The isotopic purity is calculated as the ratio of the integral of the ¹³C signal to the sum of the integrals of the ¹³C and ¹²C signals for a specific carbon position. For uniformly labeled arabinose, this analysis is performed for all carbon positions.
-
Isotopic Purity Determination by Mass Spectrometry
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive method for determining the isotopic distribution of a labeled compound. This technique separates molecules based on their mass-to-charge ratio, allowing for the differentiation of isotopologues.
Experimental Protocol: GC-MS Analysis of D-Arabinose-¹³C
-
Derivatization: Carbohydrates are not sufficiently volatile for direct GC analysis and require derivatization. A common method is silylation.
-
Dry the D-Arabinose-¹³C sample thoroughly.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a pyridine solvent.
-
Heat the mixture at 60-70°C for at least 30 minutes to ensure complete derivatization.
-
-
GC-MS Sample Preparation:
-
Dilute the derivatized sample in an appropriate solvent (e.g., hexane).
-
Transfer the sample to a GC-MS autosampler vial.
-
-
GC-MS Data Acquisition:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
Use a temperature gradient to separate the derivatized arabinose from any impurities.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range that includes the expected molecular ions of the derivatized labeled and unlabeled arabinose.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized arabinose.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the different mass isotopologues.
-
Correct for the natural abundance of ¹³C in the derivatizing agent and the unlabeled arabinose to calculate the isotopic enrichment of the D-Arabinose-¹³C.
-
Data Presentation: A Comparative Overview
For clarity and comparative purposes, all quantitative data regarding the isotopic purity of D-Arabinose-¹³C should be summarized in a structured format.
| Parameter | D-Arabinose-1-¹³C | D-Arabinose-U-¹³C₅ | Reference |
| Stated Isotopic Purity | 99 atom % ¹³C | 99 atom % ¹³C | |
| Analytical Method | Not specified by all vendors | Not specified by all vendors | |
| Chemical Purity | ≥98% | ≥98% |
Metabolic Fate of D-Arabinose: Key Pathways
Once introduced into a biological system, D-arabinose can enter central carbon metabolism. In many eukaryotes, D-arabinose metabolism can proceed through the pentose phosphate pathway (PPP). The labeled carbon atoms from D-Arabinose-¹³C can be traced through various intermediates of the PPP and subsequently into glycolysis, the TCA cycle, and biosynthetic pathways for amino acids, nucleotides, and lipids.
A proposed pathway in some eukaryotes involves the conversion of D-glucose to D-arabinose, implicating both the oxidative and non-oxidative branches of the pentose phosphate pathway. Understanding these pathways is crucial for designing informative tracer experiments with D-Arabinose-¹³C.
Visualizing Experimental Workflows and Pathways
To facilitate a clear understanding of the experimental processes and metabolic pathways, visual representations are indispensable. The following diagrams, created using the DOT language, illustrate key workflows and relationships.
Caption: Experimental workflow for a metabolic study using D-Arabinose-¹³C.
Caption: Analytical workflow for isotopic purity determination of D-Arabinose-¹³C.
Caption: Simplified metabolic fate of D-Arabinose-¹³C.
Conclusion
The fidelity of metabolic research hinges on the quality of the tools employed. For studies utilizing D-Arabinose-¹³C, a thorough understanding and verification of its isotopic purity are not merely preliminary steps but foundational to the integrity of the experimental data. By adhering to rigorous analytical protocols for purity assessment and employing a well-designed experimental workflow, researchers can confidently navigate the complexities of metabolic pathways and generate robust, reproducible results. This guide serves as a resource for scientists and professionals in the field, empowering them to harness the full potential of stable isotope tracers in their pursuit of scientific discovery.
References
- 1. D-Arabinose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-715-1 [isotope.com]
- 2. D-Arabinose-1-13C 99 atom % 13C | 70849-23-9 [sigmaaldrich.com]
- 3. D-Arabinose (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to D-Arabinose-13C in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Arabinose-13C, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its commercial availability, key specifications, and applications, with a focus on experimental protocols and relevant biological pathways.
Commercial Availability and Specifications of this compound
This compound is available from several commercial suppliers, each offering various isotopic labeling patterns and purity levels. The choice of supplier and specific product often depends on the experimental requirements, such as the desired labeled positions and the analytical method to be used. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Molecular Weight ( g/mol ) | Labeling |
| Sigma-Aldrich | D-Arabinose-1-13C | 99 atom % 13C | ≥98% (CP) | 151.12 | 1-13C |
| D-Arabinose-13C5 | ≥99% 13C | ≥98% (CP) | 155.09 | Uniformly labeled | |
| Cambridge Isotope Laboratories, Inc. | D-Arabinose (1-¹³C, 99%) | 99% | 98% | 151.12 | 1-13C |
| MedchemExpress | This compound | Not specified | Not specified | Not specified | Not specified |
| Alfa Chemistry | D-Arabinose-4,5-13C2 | Not specified | Not specified | Not specified | 4,5-13C2 |
Applications in Research and Drug Development
Stable isotope-labeled compounds like this compound are invaluable tools in metabolic research and pharmaceutical development.[1] Their primary applications include:
-
Metabolic Flux Analysis (MFA): Tracing the flow of carbon atoms through metabolic pathways to understand cellular metabolism in normal and diseased states.
-
Biomolecular NMR: Studying the structure and dynamics of biomolecules by incorporating 13C labels.[2][3]
-
Tracer in Mass Spectrometry: Acting as an internal standard for the accurate quantification of metabolites in complex biological samples.[2][3]
-
Drug Development: Investigating the mechanism of action of drugs, identifying biomarkers, and validating drug targets by observing changes in metabolic pathways.
Experimental Protocols: Metabolic Labeling with this compound
The following are generalized protocols for metabolic labeling experiments using this compound, which can be adapted for specific cell types and research questions. These protocols are based on established methods for 13C tracer analysis.
Cell Culture and Labeling
This protocol outlines the steps for labeling adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cells of interest
-
Complete culture medium
-
Culture medium lacking D-Arabinose (or with D-Arabinose to be replaced)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol in water, -80°C)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Pre-incubation: One hour before labeling, replace the culture medium with fresh, pre-warmed medium.
-
Labeling: To initiate the experiment, replace the medium with a medium containing this compound at the desired concentration. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rate of the cells.
-
Metabolism Quenching: To stop metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add ice-cold quenching solution to the cells.
-
Cell Harvesting: Scrape the cells in the quenching solution and collect the cell suspension. This suspension can then be used for metabolite extraction.
Metabolite Extraction
Procedure:
-
Lysis: Subject the cell suspension from the previous step to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Phase Separation: Add a solvent mixture for phase separation, typically methanol, chloroform, and water, to separate polar metabolites (aqueous phase) from lipids (organic phase).
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the phases.
-
Sample Collection: Carefully collect the aqueous phase containing the polar metabolites.
-
Drying: Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis.
Analysis by Mass Spectrometry (GC-MS or LC-MS)
The dried metabolite extracts can be derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or reconstituted in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the incorporation of 13C into various metabolites.
Signaling Pathway: D-Arabinose and the ACSS2-PPARγ/TFEB-CRTC1 Axis
Recent research has shown that D-arabinose can exert biological effects by modulating specific signaling pathways. One such pathway involves the activation of the ACSS2-PPARγ/TFEB-CRTC1 axis, which has been implicated in antidepressant-like effects. D-arabinose activates this pathway through the lysosomal AXIN-LKB1-AMPK pathway, leading to the transcription of CRTC1.
References
A Technical Guide to D-Arabinose-13C in Research: Pricing, Availability, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pricing, availability, and experimental applications of D-Arabinose labeled with Carbon-13 (D-Arabinose-13C). This stable isotope-labeled sugar is a valuable tool for researchers studying metabolic pathways, particularly the pentose phosphate pathway (PPP), and for professionals in drug development investigating metabolic flux. This document offers a comprehensive resource, including supplier and cost information, detailed experimental protocols, and visualizations of relevant metabolic pathways.
This compound: Price and Availability
The availability and pricing of this compound can vary depending on the specific isotopic labeling pattern and the supplier. The most common commercially available forms are D-Arabinose-1-13C (labeled at the C1 position) and D-Arabinose-U-13C5 (uniformly labeled with 13C at all five carbon positions). Below is a summary of pricing and availability from major suppliers. Please note that prices are subject to change and it is recommended to request a formal quote from the suppliers for the most up-to-date information.
| Supplier | Product Name | Catalog Number | Quantity | Price (USD) | Availability |
| Sigma-Aldrich | D-Arabinose-1-13C | 415537 | - | Contact for Pricing | In Stock |
| D-Arabinose-13C5 | 763802 | - | Contact for Pricing | In Stock | |
| Cambridge Isotope Laboratories, Inc. | D-Arabinose (1-13C, 99%) | CLM-715-0.25G | 250 mg | $225.00 | In Stock[1] |
| D-Arabinose (1-13C, 99%) | CLM-715-0.5G | 500 mg | $364.00 | In Stock[1] | |
| D-Arabinose (1-13C, 99%) | CLM-715-1G | 1 g | $637.00 | In Stock[1][2] | |
| D-Arabinose (U-13C5, 99%) | CLM-8477-0.1G | 100 mg | - | Contact for Pricing | |
| Eurisotop (a subsidiary of CIL) | D-ARABINOSE (1-13C, 99%) | CLM-715-0.25 | 250 mg | €225.00 | In Stock[3] |
| D-ARABINOSE (1-13C, 99%) | CLM-715-0.5 | 500 mg | €364.00 | In Stock | |
| D-ARABINOSE (1-13C, 99%) | CLM-715-1 | 1 g | €637.00 | In Stock | |
| D-ARABINOSE (U-13C5, 99%) | CLM-8477-0.1 | 100 mg | €364.00 | In Stock | |
| D-ARABINOSE (U-13C5, 99%) | CLM-8477-0.25 | 250 mg | €650.00 | In Stock | |
| MedchemExpress | This compound | HY-N0059S | - | Contact for Pricing | In Stock |
Experimental Protocols: Metabolic Flux Analysis using this compound
The primary application of this compound is in metabolic flux analysis (MFA) to trace the flow of carbon atoms through various metabolic pathways. The following is a generalized protocol for a steady-state 13C labeling experiment in cell culture, which can be adapted for this compound.
Objective:
To quantify the metabolic flux through the pentose phosphate pathway and connected metabolic routes by tracing the incorporation of 13C from D-Arabinose.
Materials:
-
This compound (e.g., D-Arabinose-1-13C or D-Arabinose-U-13C5)
-
Cell line of interest
-
Cell culture medium deficient in unlabeled arabinose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), sterile
-
Extraction solvent (e.g., ice-cold 80% methanol)
-
Cell scrapers
-
Microcentrifuge tubes
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))
Methodology:
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) at a density that allows them to reach approximately 80% confluency at the time of harvest.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) in their regular growth medium.
-
-
Preparation of 13C-Labeling Medium:
-
Prepare the base cell culture medium without unlabeled arabinose.
-
Dissolve the this compound in a small amount of sterile water and add it to the base medium to the desired final concentration.
-
Supplement the medium with 10% dFBS and other necessary components.
-
Sterilize the complete labeling medium by filtration through a 0.22 µm filter.
-
-
Isotopic Labeling:
-
When cells reach the desired confluency, aspirate the standard growth medium.
-
Wash the cells once with sterile PBS to remove any residual unlabeled metabolites.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a predetermined period to allow for the incorporation of the 13C label and to reach an isotopic steady state. This duration can range from a few hours to over 24 hours, depending on the metabolic pathways and cell type being studied. A time-course experiment is recommended to determine the optimal labeling time.
-
-
Metabolite Extraction:
-
To quench metabolic activity rapidly, place the culture vessels on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.
-
Collect the supernatant containing the polar metabolites into a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
The dried extracts can then be derivatized, if necessary, for analysis by GC-MS or resuspended in an appropriate solvent for LC-MS analysis.
-
The mass isotopomer distributions of key metabolites are determined to trace the path of the 13C label from D-arabinose.
-
Visualization of Metabolic Pathways
The following diagrams illustrate the catabolic pathway of arabinose and a general workflow for metabolic flux analysis.
The use of this compound in metabolic research provides a powerful method for elucidating the complexities of cellular metabolism. By carefully selecting the appropriate labeled substrate and following robust experimental protocols, researchers can gain valuable insights into the regulation and dysregulation of metabolic pathways in various biological systems. This knowledge is crucial for advancing our understanding of diseases and for the development of novel therapeutic strategies.
References
Applications of D-Arabinose-¹³C as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. D-Arabinose, a five-carbon sugar, when labeled with Carbon-13 (¹³C), serves as a powerful metabolic tracer to investigate the intricacies of pentose metabolism and its connections to central carbon pathways. This technical guide provides a comprehensive overview of the applications of D-Arabinose-¹³C, focusing on its use in metabolic flux analysis (MFA), complete with experimental protocols, quantitative data presentation, and detailed visualizations of relevant pathways and workflows.
The primary application of labeled arabinose has been to probe the Pentose Phosphate Pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis. By tracing the journey of the ¹³C label from D-arabinose through various metabolic intermediates, researchers can gain quantitative insights into the activity of this and connected pathways under different physiological or pathological conditions.
Core Applications and Metabolic Pathways
D-Arabinose-¹³C is primarily utilized to trace carbon flow through the Pentose Phosphate Pathway and connected metabolic routes. In many organisms, D-arabinose can be metabolized into intermediates of the PPP, such as D-ribulose-5-phosphate or D-xylulose-5-phosphate, following isomerization and phosphorylation.
A key area of investigation has been the study of L-arabinose metabolism in yeasts, where L-[2-¹³C]arabinose is metabolized to D-[2-¹³C]xylulose-5-phosphate, which then enters the PPP.[1] This has provided valuable insights into cofactor regeneration and carbon recycling. While this guide focuses on D-Arabinose, the principles and analytical techniques are largely transferable.
In bacteria such as Escherichia coli, a pathway for D-arabinose catabolism has been identified where D-arabinose is converted to D-ribulose and then to D-ribulose-1-phosphate, which is subsequently cleaved into dihydroxyacetone phosphate (an intermediate of glycolysis) and glycolaldehyde.[2] The use of D-Arabinose-¹³C in such systems can quantify the flux through this specific pathway and its contribution to central carbon metabolism.
Signaling and Metabolic Pathways
The metabolism of D-Arabinose-¹³C allows for the detailed mapping of carbon transitions within the central carbon metabolism. The primary pathway of interest is the Pentose Phosphate Pathway.
Data Presentation
Quantitative data from D-Arabinose-¹³C tracing experiments are crucial for determining metabolic fluxes. The data is typically presented as fractional enrichment of ¹³C in downstream metabolites.
Table 1: Time Course of ¹³C Fractional Enrichment in Metabolites from L-[2-¹³C]arabinose Metabolism in P. guilliermondii
| Time (min) | Arabitol (%) | Xylitol (%) | Ribitol (%) | Trehalose (%) |
| 0 | 1.1 | 1.1 | 1.1 | 1.1 |
| 5 | 10.2 | 25.3 | 15.1 | 8.7 |
| 9 | 15.8 | 35.1 | 22.4 | 12.5 |
| 19 | 28.4 | 48.9 | 35.7 | 20.1 |
| 39 | 45.6 | 65.2 | 50.3 | 32.4 |
Data adapted from a study on L-arabinose metabolism, demonstrating the type of quantitative data obtainable.
Experimental Protocols
Detailed methodologies are essential for reproducible metabolic tracer experiments. The following are generalized protocols for key experiments involving D-Arabinose-¹³C.
Experimental Workflow for ¹³C Metabolic Flux Analysis
A typical workflow for a ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.
References
The Unconventional Tracer: A Technical Guide to D-Arabinose-¹³C in Pentose Phosphate Pathway Analysis
For Immediate Release
[City, State] – In the intricate world of cellular metabolism, the Pentose Phosphate Pathway (PPP) stands as a critical hub for nucleotide synthesis, redox balance, and anabolic processes. Traditionally, researchers have relied on ¹³C-labeled glucose to trace and quantify the flux through this vital pathway. However, a less conventional tracer, D-Arabinose-¹³C, is emerging as a powerful tool offering unique insights into PPP dynamics. This technical guide provides an in-depth exploration of the role of D-Arabinose-¹³C in PPP analysis for researchers, scientists, and drug development professionals.
Introduction: Beyond Glucose, a New Perspective on the PPP
The Pentose Phosphate Pathway is a cornerstone of cellular metabolism, bifurcating from glycolysis to generate NADPH and the precursors for nucleotide biosynthesis.[1] Its dysregulation is implicated in numerous diseases, including cancer, making the accurate measurement of its activity paramount.[2] While ¹³C-glucose has been the gold standard for metabolic flux analysis (MFA) of the PPP, the complexity of glucose metabolism can sometimes lead to ambiguous labeling patterns.[3] D-Arabinose-¹³C presents an alternative approach, offering a more direct route to probe the non-oxidative branch of the PPP.
The Metabolic Journey of D-Arabinose: Entry into the Pentose Phosphate Pathway
Understanding the metabolic fate of D-arabinose is crucial for its application as a tracer. In various organisms, D-arabinose can be metabolized and funneled into the central carbon metabolism, intersecting with the PPP. While the precise pathway in mammalian cells is not as extensively characterized as in microorganisms, studies in bacteria and yeast provide a foundational understanding. In many organisms, D-arabinose is catabolized through a series of enzymatic reactions that ultimately connect to the PPP.[4]
For instance, in some bacteria, the metabolism of D-arabinose is initiated by an isomerase, followed by phosphorylation, leading to intermediates that can enter the central carbon metabolism.[4] In yeast, L-arabinose (the L-enantiomer) has been shown to be metabolized to D-xylulose-5-phosphate, a key intermediate of the non-oxidative PPP. While the exact entry point and enzymatic conversions for D-arabinose in mammalian cells require further elucidation, it is hypothesized to enter the non-oxidative branch of the PPP, providing a unique vantage point to study this segment of the pathway.
Experimental Protocols: A Roadmap for D-Arabinose-¹³C Tracer Studies
The successful implementation of D-Arabinose-¹³C as a metabolic tracer hinges on meticulous experimental design and execution. The following protocols provide a general framework that can be adapted to specific cell lines and research questions.
Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling cultured mammalian cells with D-Arabinose-¹³C.
Materials:
-
D-Arabinose-¹³C (isotopic purity > 98%)
-
Cell culture medium deficient in unlabeled D-arabinose
-
Dialyzed fetal bovine serum (if required)
-
Cell line of interest
-
Standard cell culture plastics and equipment
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for sufficient growth during the labeling period without reaching over-confluence.
-
Adaptation (Optional): To minimize metabolic stress, adapt cells to a medium containing the same components as the labeling medium but with unlabeled D-arabinose for a period before the experiment.
-
Labeling Medium Preparation: Prepare the labeling medium by dissolving D-Arabinose-¹³C in the arabinose-free medium to the desired final concentration (e.g., 10 mM).
-
Labeling: Remove the standard or adaptation medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of D-Arabinose-¹³C. The optimal labeling time should be determined empirically to achieve isotopic steady state.
Metabolite Extraction
Rapid quenching and efficient extraction are critical to preserve the in vivo metabolic state.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 60% methanol in water, -80°C)
-
Extraction solvent (e.g., 80% methanol in water, -80°C)
Procedure:
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Add the ice-cold quenching solution to rapidly halt enzymatic activity.
-
Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Extraction: Centrifuge the cell suspension at a low speed and discard the supernatant. Add the pre-chilled extraction solvent to the cell pellet, vortex thoroughly, and incubate at -80°C to facilitate cell lysis and metabolite extraction.
-
Clarification: Centrifuge the extract at high speed to pellet cell debris. Collect the supernatant containing the polar metabolites for analysis.
LC-MS/MS Analysis of Labeled Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of ¹³C-labeled metabolites.
Instrumentation and Method:
-
Chromatography: Hydrophilic interaction chromatography (HILIC) is often employed for the separation of polar metabolites like sugar phosphates.
-
Mass Spectrometry: A high-resolution mass spectrometer is essential to resolve the mass isotopologues resulting from ¹³C incorporation.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in negative ionization mode is typically used for targeted quantification of PPP intermediates.
Data Presentation: Quantifying the Metabolic Flux
The primary output of a D-Arabinose-¹³C tracer experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the extent of ¹³C incorporation and can be used in metabolic flux analysis models to calculate the rates of reactions within the PPP.
Table 1: Representative Quantitative Data from an L-[2-¹³C]arabinose Tracer Study in Yeast
The following table presents a summary of the fractional ¹³C enrichment in key metabolites over time from a study using L-[2-¹³C]arabinose in Pichia guilliermondii. This data illustrates the type of quantitative information that can be obtained from such experiments.
| Time (min) | Fractional ¹³C Enrichment in Arabitol (C-1) | Fractional ¹³C Enrichment in Xylitol (C-2) | Fractional ¹³C Enrichment in Trehalose (C-1) |
| 5 | 0.05 ± 0.01 | 0.10 ± 0.02 | 0.02 ± 0.01 |
| 10 | 0.12 ± 0.02 | 0.25 ± 0.03 | 0.05 ± 0.01 |
| 20 | 0.28 ± 0.04 | 0.45 ± 0.05 | 0.12 ± 0.02 |
| 40 | 0.55 ± 0.06 | 0.70 ± 0.07 | 0.25 ± 0.03 |
Data adapted from a study on L-arabinose metabolism in yeast and is for illustrative purposes.
Visualizing the Flow: Pathways and Workflows
Diagrams are indispensable for conceptualizing the complex interplay of metabolic pathways and experimental procedures.
Caption: The Pentose Phosphate Pathway with the proposed entry of D-Arabinose-¹³C.
Caption: A streamlined workflow for D-Arabinose-¹³C metabolic flux analysis.
Conclusion: A Promising Frontier in Metabolic Research
D-Arabinose-¹³C offers a compelling alternative to traditional glucose tracers for dissecting the complexities of the Pentose Phosphate Pathway. Its potential to directly probe the non-oxidative branch provides a unique advantage for studying nucleotide synthesis and the intricate carbon-shuffling reactions of the PPP. While further research is needed to fully delineate its metabolic fate in mammalian cells, the methodologies and insights presented in this guide provide a solid foundation for researchers to explore the utility of D-Arabinose-¹³C in their own investigations. As our understanding of metabolic regulation in health and disease continues to expand, the development and application of novel isotopic tracers like D-Arabinose-¹³C will be instrumental in driving the next wave of discoveries.
References
Safeguarding Isotopic Integrity: A Technical Guide to the Storage and Stability of D-Arabinose-¹³C Powder
For Immediate Release
This technical guide provides an in-depth analysis of the best practices for the storage and stability assessment of D-Arabinose-¹³C powder, a critical isotopically labeled monosaccharide for researchers, scientists, and professionals in drug development. Ensuring the chemical and isotopic purity of this compound is paramount for its effective use as a tracer in metabolic studies and as an internal standard for quantitative analysis.
Recommended Storage and Handling
The stability of D-Arabinose-¹³C powder is contingent on meticulous storage and handling to prevent degradation. While specific recommendations from suppliers may vary, a synthesis of available data points to the following best practices.
Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Varies: Room Temperature (15-25°C) or Refrigerated (4°C)[1][2][3] | Lower temperatures generally slow down chemical degradation. Room temperature storage is acceptable if the environment is dry and protected from light. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen)[1] | Minimizes oxidation and reactions with atmospheric components. |
| Moisture | Store in a dry, well-ventilated place away from moisture[1] | D-Arabinose is hygroscopic; moisture can lead to clumping and accelerate degradation. |
| Light | Protect from light | Light can provide the energy for photo-degradation reactions. |
| Container | Tightly closed container | Prevents exposure to moisture and atmospheric contaminants. |
Handling Precautions:
-
Handle in a well-ventilated area to avoid dust formation.
-
Use appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Avoid contact with strong oxidizing agents, as they are incompatible with arabinose.
Potential Degradation Pathways
D-Arabinose-¹³C, as a reducing sugar, is susceptible to several degradation pathways, particularly under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
Caption: Key degradation routes for D-Arabinose-¹³C.
The primary degradation pathways include:
-
Acid-Catalyzed Degradation: In acidic conditions, particularly with heat, D-arabinose can dehydrate to form furfural and other related products.
-
Maillard Reaction: This non-enzymatic browning reaction occurs between the aldehyde group of D-arabinose and amino groups of amino acids, peptides, or proteins. It is accelerated by heat and neutral to slightly alkaline pH.
-
Alkaline Degradation: In basic solutions, D-arabinose can undergo enolization and isomerization, leading to a complex mixture of other sugars and organic acids.
Experimental Protocols for Stability Assessment
To assess the stability of D-Arabinose-¹³C powder, forced degradation studies are recommended. These studies involve subjecting the powder to various stress conditions to identify potential degradation products and validate the stability-indicating power of analytical methods.
Caption: Workflow for assessing D-Arabinose-¹³C stability.
Forced Degradation Protocol (General)
-
Sample Preparation: Prepare solutions of D-Arabinose-¹³C in water or a suitable buffer at a known concentration.
-
Stress Conditions: Expose the solutions to the following conditions for a defined period (e.g., 24, 48, 72 hours):
-
Acidic: 0.1 M HCl at 60°C.
-
Alkaline: 0.1 M NaOH at 60°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: 60°C (in a neutral solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
Neutralization: After the stress period, neutralize the acidic and alkaline samples.
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed), using the analytical methods described below.
Stability-Indicating Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a primary technique for separating and quantifying the parent compound and its degradation products.
-
Methodology:
-
Column: A reversed-phase C18 column is often suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01% H₂SO₄) and an organic solvent (e.g., acetonitrile or methanol) can be used.
-
Detection:
-
UV-Vis Detector: Useful for detecting degradation products with chromophores, such as furfural (detection at ~276-284 nm).
-
Refractive Index Detector (RID): Can detect non-chromophoric compounds like sugars.
-
Mass Spectrometry (MS): Provides mass information for the identification of unknown degradation products.
-
-
Quantification: The percentage of degradation can be calculated by comparing the peak area of D-Arabinose-¹³C in the stressed samples to the control.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful technique for the analysis of volatile derivatives of monosaccharides and their degradation products.
-
Methodology:
-
Derivatization: D-Arabinose and its degradation products are typically non-volatile and require derivatization (e.g., silylation or acetylation) to increase their volatility.
-
GC Separation: A capillary column (e.g., DB-5) is used to separate the derivatized compounds.
-
MS Detection: The mass spectrometer fragments the molecules, providing a characteristic fragmentation pattern for identification.
-
Analysis: The presence of new peaks in the chromatograms of stressed samples indicates degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR provides detailed structural information about the molecule in solution and can be used to identify and quantify degradation products without derivatization.
-
Methodology:
-
Sample Preparation: Dissolve the D-Arabinose-¹³C powder in a suitable deuterated solvent (e.g., D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. The ¹³C label will result in a distinct signal.
-
Analysis: The appearance of new signals or changes in the chemical shifts and coupling constants of the existing signals in the spectra of stressed samples can indicate degradation. Quantification can be achieved by integrating the signals corresponding to the parent compound and the degradation products.
-
Metabolic Pathways Involving D-Arabinose
D-Arabinose-¹³C is utilized in metabolic studies to trace its conversion through various biochemical pathways. A key pathway is its relationship with the Pentose Phosphate Pathway (PPP).
Caption: Overview of D-Arabinose's metabolic context.
In eukaryotes, D-glucose can be converted to D-arabinose via the pentose phosphate pathway. In some bacteria like E. coli, a specific catabolic pathway for D-arabinose exists, converting it to D-ribulose, which is then phosphorylated and cleaved into intermediates that enter central metabolism. The use of D-Arabinose-¹³C allows for the tracing of the ¹³C label through these and other interconnected pathways.
Conclusion
The integrity of D-Arabinose-¹³C powder is essential for its application in research. By adhering to the recommended storage and handling guidelines, researchers can minimize the risk of degradation. Furthermore, the implementation of robust stability-indicating analytical methods, informed by an understanding of potential degradation pathways, will ensure the accuracy and reliability of experimental data. This guide provides a comprehensive framework for maintaining the quality and stability of this invaluable research tool.
References
Methodological & Application
Application Notes and Protocols for D-Arabinose-¹³C Metabolic Flux Analysis (MFA) Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to elucidate the intricate network of metabolic reactions within a cell. By tracing the path of ¹³C-labeled substrates, researchers can quantify the rates (fluxes) of individual metabolic pathways. This provides a detailed snapshot of cellular physiology, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocessing.
D-arabinose, a pentose sugar, is a component of various biopolymers and has metabolic pathways that can intersect with central carbon metabolism. Understanding the flux through D-arabinose metabolic pathways can be critical in fields such as microbiology, oncology, and drug development. These application notes provide a comprehensive guide to designing and executing D-arabinose-¹³C MFA experiments.
Key Concepts in ¹³C-MFA
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (in this case, D-arabinose) into a biological system and measuring the incorporation of ¹³C into downstream metabolites. The distribution of ¹³C isotopes in these metabolites, known as mass isotopomer distributions (MIDs), is measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These MIDs, along with measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are then used in a computational model to estimate intracellular metabolic fluxes.[2]
Experimental Design Considerations
A successful ¹³C-MFA experiment hinges on careful planning and execution. Key considerations include:
-
Choice of ¹³C-labeled D-arabinose: The position of the ¹³C label(s) on the D-arabinose molecule is critical. Uniformly labeled D-arabinose ([U-¹³C₅]-D-arabinose) is often a good starting point for a broad overview of metabolism. Position-specific labeled D-arabinose can provide more detailed information about specific pathways.
-
Isotopic Steady State: It is crucial to ensure that the intracellular metabolites have reached an isotopic steady state, where the labeling patterns of metabolites are no longer changing over time. The time required to reach this state depends on the organism's growth rate and the turnover rates of the metabolite pools.
-
Analytical Method: GC-MS is a commonly used technique for MFA due to its high sensitivity and ability to resolve isotopomers of derivatized metabolites.[3] LC-MS/MS is another powerful tool, particularly for non-volatile or thermally labile metabolites.[1]
-
Metabolic Model: A well-defined metabolic model of the organism under study is essential for interpreting the labeling data and calculating fluxes.
Signaling Pathways and Metabolic Routes
The metabolic fate of D-arabinose can vary between different organisms.
Bacterial D-Arabinose Metabolism
In many bacteria, such as Escherichia coli, D-arabinose is catabolized and enters the central carbon metabolism via the pentose phosphate pathway (PPP).[4] The initial steps involve the conversion of D-arabinose to D-ribulose-5-phosphate, a key intermediate of the PPP.
Fungal D-Arabinose Metabolism
In fungi, the metabolism of arabinose also leads to the pentose phosphate pathway, but it follows a series of reduction and oxidation steps. L-arabinose metabolism is more extensively studied in fungi, and it is believed that D-arabinose can enter a similar pathway.
Mycobacterial D-Arabinose Biosynthesis
Interestingly, in mycobacteria, D-arabinose is synthesized as a key component of the cell wall arabinogalactan. The biosynthetic pathway starts from intermediates of the pentose phosphate pathway.
References
Sample preparation for D-Arabinose-13C based metabolomics
Application Note & Protocol
Topic: Sample Preparation for D-Arabinose-¹³C Based Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing using compounds like ¹³C-labeled D-arabinose is a powerful technique in metabolomics to elucidate the activity of metabolic pathways.[1][2] D-arabinose, a pentose sugar, is a key structural component in the cell walls of certain bacteria, such as Mycobacterium tuberculosis, and is also involved in the metabolism of various other organisms.[3] Tracking the incorporation of ¹³C from D-arabinose into downstream metabolites allows for the quantitative analysis of metabolic fluxes and the identification of active pathways.[1][2]
The accuracy and reproducibility of ¹³C-based metabolomics studies are critically dependent on robust and consistent sample preparation. Key steps include efficient quenching of metabolic activity to preserve the metabolic state of the cells at the time of collection, complete extraction of intracellular metabolites, and appropriate derivatization to make non-volatile compounds like sugars amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed protocols for the entire sample preparation workflow, from cell labeling to derivatization, tailored for D-arabinose-¹³C based metabolomics.
Metabolic Fate of D-Arabinose
In many bacteria, D-arabinose is catabolized by enzymes that are also involved in L-fucose metabolism. The pathway typically involves isomerization to D-ribulose, phosphorylation to D-ribulose-1-phosphate, and subsequent cleavage by an aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis, while the labeled carbon can also be traced through the Pentose Phosphate Pathway (PPP), a central hub of cellular metabolism. Understanding this pathway is crucial for interpreting ¹³C labeling patterns.
Experimental Workflow Overview
The sample preparation workflow is a multi-step process designed to accurately capture a snapshot of cellular metabolism. It begins with labeling cells with the ¹³C-tracer, followed by rapid metabolic quenching, extraction of metabolites, and chemical derivatization to prepare the sample for GC-MS analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and ¹³C Labeling
This protocol outlines the general procedure for labeling suspension cell cultures with D-Arabinose-¹³C.
-
Cell Growth: Culture cells under desired experimental conditions to the mid-exponential growth phase. Ensure consistent and reproducible growth conditions across all replicates.
-
Medium Exchange: Centrifuge the cell suspension to pellet the cells. Remove the supernatant (old medium) and resuspend the cell pellet in fresh, pre-warmed medium containing the desired concentration of D-Arabinose-¹³C as the primary carbon source.
-
Labeling Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. The incubation time should be sufficient to achieve a metabolic and isotopic steady state.
-
Sampling: At the designated time point, rapidly withdraw a precise volume of the cell suspension for immediate metabolic quenching.
| Parameter | Recommended Value | Notes |
| Cell Density | Mid-exponential phase | Ensures active metabolism. |
| D-Arabinose-¹³C | Varies by experiment | Concentration should be optimized. |
| Incubation Time | Varies (e.g., 2-48 hours) | Must be long enough to reach isotopic steady state. |
| Sample Volume | 1-5 mL | Depends on cell density and analytical sensitivity. |
Protocol 2: Metabolic Quenching and Metabolite Extraction
This crucial step halts all enzymatic reactions, preserving the intracellular metabolite concentrations at the moment of sampling.
-
Prepare Quenching Solution: Prepare a 60% methanol solution in 0.85% (w/v) ammonium bicarbonate and cool it to -40°C.
-
Quenching: Rapidly transfer the cell suspension sample (from Protocol 1, Step 4) into the ice-cold quenching solution. The volume ratio should be sufficient to drop the temperature immediately (e.g., 1:9 sample to quenching solution).
-
Cell Lysis & Extraction:
-
Centrifuge the quenched sample at high speed (e.g., >13,000 rpm) at 4°C to pellet the cell debris.
-
Collect the supernatant, which contains the extracted metabolites.
-
For a two-phase extraction, resuspend the pellet in an ice-cold extraction solvent (e.g., a chloroform/methanol/water mixture) to separate polar and non-polar metabolites.
-
-
Drying: Lyophilize or use a centrifugal evaporator to dry the metabolite extract completely. Store the dried extract at -80°C until derivatization.
| Parameter | Recommended Value | Notes |
| Quenching Solution | 60% Methanol / 0.85% NH₄HCO₃ | Pre-chilled to -40°C. |
| Sample:Solution Ratio | 1:9 (v/v) | Ensures rapid and effective quenching. |
| Centrifugation | >13,000 rpm, 4°C, 10-30 min | To pellet cell debris. |
| Storage | -80°C | For long-term stability of dried extracts. |
Protocol 3: Sample Derivatization for GC-MS Analysis
Sugars like arabinose are polar and non-volatile, making them unsuitable for direct GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is commonly used to increase their volatility.
-
Methoximation:
-
Add 200 µL of methoxyamine hydrochloride in pyridine (40 mg/mL) to the dried metabolite extract.
-
Vortex thoroughly to ensure the pellet is fully dissolved.
-
Incubate the mixture at 37°C for 90 minutes with shaking. This step stabilizes carbonyl groups and prevents ring formation.
-
-
Silylation:
-
Add 80-100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).
-
Incubate at 37°C for 30-60 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
-
Analysis: The sample is now ready for injection into the GC-MS system. Note that TMS derivatives can be sensitive to moisture and may degrade over time.
| Parameter | Reagent & Conditions | Purpose |
| Step 1: Methoximation | 200 µL of 40 mg/mL Methoxyamine HCl in Pyridine. Incubate at 37°C for 90 min. | Protects carbonyl groups and reduces isomers. |
| Step 2: Silylation | 80-100 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30-60 min. | Replaces polar -OH groups with non-polar TMS groups. |
Key Considerations and Troubleshooting
-
Contamination: Avoid external sources of contamination, such as dust, plasticizers, or detergents. Use high-purity solvents and reagents and work in a clean environment.
-
Incomplete Derivatization: The presence of excessive or tailing peaks in the chromatogram may indicate incomplete derivatization. Ensure the sample is completely dry before adding reagents, as moisture can inhibit the reaction.
-
Multiple Peaks: It is common for a single sugar to produce multiple chromatographic peaks due to the formation of different anomers or isomers during derivatization.
-
Normalization: To account for variations in sample amount, normalize the data to an internal standard (spiked in before extraction) or to a measure of biomass, such as total protein or DNA content.
-
Quality Control (QC): Prepare a QC sample by pooling a small aliquot from each experimental sample. Inject the QC sample periodically throughout the analytical run to monitor the stability and performance of the GC-MS instrument.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Tracing Carbon Flow in Yeast Metabolism Using D-Arabinose-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the rates of metabolic reactions within a cell.[1][2][3] By providing a ¹³C-labeled substrate, researchers can trace the path of carbon atoms through the metabolic network, providing a detailed snapshot of cellular physiology. This application note provides a framework for using D-Arabinose-¹³C to trace carbon flow in yeast, particularly focusing on its entry into the central carbon metabolism.
It is important to note that while the metabolism of L-arabinose in yeast has been studied, the pathways for D-arabinose utilization are less characterized. The protocols and pathways presented here are based on current enzymatic evidence and general principles of ¹³C-MFA.
Proposed D-Arabinose Metabolic Pathway in Yeast
Based on existing literature, a plausible metabolic pathway for D-arabinose in yeast, such as Saccharomyces cerevisiae and Candida albicans, involves its conversion to D-ribulose-5-phosphate, an intermediate of the Pentose Phosphate Pathway (PPP).[4][5] This conversion is thought to occur via the following steps:
-
Reduction of D-arabinose to D-arabitol: This step is catalyzed by an aldose reductase.
-
Oxidation of D-arabitol to D-ribulose: This reaction is carried out by D-arabitol dehydrogenase.
-
Phosphorylation of D-ribulose to D-ribulose-5-phosphate: This step, catalyzed by a kinase, allows the carbon from D-arabinose to enter the central carbon metabolism through the PPP.
The following diagram illustrates this proposed pathway.
Figure 1. Proposed metabolic pathway for D-arabinose utilization in yeast.
Experimental Design and Workflow
A typical ¹³C-MFA experiment involves several key stages, from initial cell culture to the final data analysis. The general workflow is depicted below.
Figure 2. General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Detailed Protocols
Protocol 1: Yeast Culture and Labeling
This protocol describes the cultivation of yeast in a chemically defined medium with D-Arabinose-¹³C as the sole carbon source to achieve a metabolic and isotopic steady state.
-
Prepare a chemically defined medium: A minimal medium (e.g., Yeast Nitrogen Base without amino acids) is recommended to avoid interference from other carbon sources.
-
Prepare the carbon source: Prepare a sterile stock solution of D-Arabinose-¹³C (e.g., uniformly labeled [U-¹³C₅]D-Arabinose). The final concentration in the medium will depend on the yeast species and experimental goals, typically ranging from 1 to 2% (w/v).
-
Inoculation and pre-culture: Inoculate a single yeast colony into a pre-culture medium containing unlabeled D-arabinose and grow overnight.
-
Main culture: Inoculate the main culture containing D-Arabinose-¹³C with the pre-culture to a starting OD₆₀₀ of approximately 0.1.
-
Cultivation: Grow the cells at the optimal temperature and shaking speed for the specific yeast strain. Monitor cell growth by measuring OD₆₀₀.
-
Harvesting: Harvest the cells during the mid-exponential growth phase to ensure metabolic activity is at a steady state. This is typically after at least 5-7 doublings.
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.
-
Quenching: Quickly transfer a known volume of the cell culture into a quenching solution (e.g., -40°C methanol) to instantly stop metabolic activity.
-
Centrifugation: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.
-
Washing: Wash the cell pellet with the cold quenching solution to remove any remaining extracellular labeled substrate.
-
Extraction: Resuspend the cell pellet in an extraction solvent (e.g., a mixture of chloroform, methanol, and water) to lyse the cells and solubilize the metabolites.
-
Phase Separation: Separate the polar (containing central carbon metabolites) and non-polar phases by centrifugation.
-
Drying: Evaporate the solvent from the polar phase under vacuum. The dried extracts can be stored at -80°C until analysis.
Protocol 3: Analysis of Labeling Patterns
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used to determine the mass isotopomer distributions of metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for this purpose.
For GC-MS Analysis:
-
Derivatization: The dried metabolite extracts need to be derivatized to make them volatile for GC analysis. A common method is silylation.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the incorporation of ¹³C.
For LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The liquid chromatograph separates the metabolites, and the tandem mass spectrometer provides high sensitivity and selectivity for quantifying mass isotopomers.
Protocol 4: Metabolic Flux Analysis
The calculation of metabolic fluxes from the mass isotopomer data requires specialized software and a metabolic model of the organism.
-
Metabolic Model: A stoichiometric model of the central carbon metabolism of the yeast strain is required.
-
Data Input: The experimentally determined mass isotopomer distributions of key metabolites (e.g., proteinogenic amino acids, organic acids) are used as input for the software.
-
Flux Calculation: The software uses iterative algorithms to find the set of metabolic fluxes that best explain the observed labeling patterns.
-
Statistical Analysis: A statistical analysis is performed to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Data Presentation
The quantitative data obtained from a ¹³C-MFA experiment should be presented in a clear and structured manner. The following tables are illustrative examples of how the data can be organized.
Table 1: Illustrative Mass Isotopomer Distributions of Key Metabolites. This table shows the fractional abundance of different mass isotopomers for selected metabolites.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Pyruvate | 0.10 | 0.15 | 0.50 | 0.25 | - | - |
| α-Ketoglutarate | 0.05 | 0.10 | 0.20 | 0.30 | 0.35 | - |
| Fructose-6-P | 0.02 | 0.08 | 0.15 | 0.25 | 0.30 | 0.20 |
| Alanine | 0.12 | 0.18 | 0.45 | 0.25 | - | - |
| Glutamate | 0.06 | 0.11 | 0.22 | 0.28 | 0.33 | - |
Table 2: Illustrative Metabolic Flux Ratios. This table presents the relative fluxes at key branch points in the metabolic network.
| Flux Ratio | Description | Value |
| PPP / Glycolysis | Flux through Pentose Phosphate Pathway vs. Glycolysis | 0.35 |
| Anaplerosis / TCA cycle | Flux into the TCA cycle from pyruvate vs. through citrate synthase | 0.20 |
| Serine synthesis from Glycolysis | Fraction of serine synthesized from 3-phosphoglycerate | 0.85 |
Table 3: Illustrative Absolute Metabolic Fluxes. This table shows the calculated absolute fluxes through the central carbon metabolism, normalized to the D-arabinose uptake rate.
| Reaction | Pathway | Relative Flux (D-Arabinose uptake = 100) |
| D-Arabinose uptake | Uptake | 100 |
| D-Ribulose-5-P formation | D-Arabinose Catabolism | 98 |
| Glucose-6-P dehydrogenase | Pentose Phosphate Pathway | 34 |
| Phosphofructokinase | Glycolysis | 64 |
| Pyruvate kinase | Glycolysis | 128 |
| Pyruvate carboxylase | Anaplerosis | 25 |
| Citrate synthase | TCA Cycle | 55 |
Troubleshooting and Considerations
-
Incomplete Labeling: Ensure that the cells have reached an isotopic steady state by growing them for a sufficient number of generations in the labeled medium.
-
Metabolite Degradation: Keep samples cold during extraction and processing to minimize enzymatic degradation of metabolites.
-
Co-eluting Peaks: Optimize the GC or LC method to ensure good separation of all metabolites of interest.
-
Metabolic Model Accuracy: The accuracy of the calculated fluxes depends on the completeness and correctness of the metabolic model used.
-
Cofactor Balance: The proposed D-arabinose pathway involves redox cofactors (NAD⁺/NADH, NADP⁺/NADPH). The regeneration of these cofactors can influence the overall flux distribution.
Conclusion
Tracing carbon flow from D-Arabinose-¹³C offers a promising approach to further elucidate pentose sugar metabolism in yeast. The protocols and workflows described in this application note provide a foundation for researchers to design and execute such experiments. While the proposed metabolic pathway for D-arabinose is based on current evidence, further research is needed to fully validate the enzymatic steps and their regulation. The application of ¹³C-MFA with D-arabinose as a tracer will be instrumental in filling these knowledge gaps and can provide valuable insights for metabolic engineering and drug development.
References
- 1. 13C-Based Metabolic Flux Analysis in Yeast: The Pichia pastoris Case | Springer Nature Experiments [experiments.springernature.com]
- 2. ¹³C-based metabolic flux analysis in yeast: the Pichia pastoris case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. insilico Characterization and Homology Modeling of Arabitol Dehydrogenase (ArDH) from Candida albican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-arabinose dehydrogenase and its gene from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Pentose Phosphate Pathway Flux with D-Arabinose-¹³C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis. It is a major producer of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and the source of pentose sugars required for nucleotide synthesis.[1] Given its central role in cellular proliferation, stress resistance, and biosynthesis, the PPP is a key target in various research areas, including oncology and infectious diseases.
Quantifying the metabolic flux—the rate of metabolite processing—through the PPP provides a dynamic view of cellular metabolic activity that endpoint metabolite measurements cannot offer. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for measuring intracellular fluxes.[2] While traditionally performed using ¹³C-labeled glucose, this document outlines the theoretical application and protocol for using D-Arabinose-¹³C as a tracer to quantify PPP flux.
D-Arabinose is a pentose sugar that can be metabolized by various organisms. In eukaryotes, its metabolism is proposed to intersect directly with the PPP.[3] Following cellular uptake, D-Arabinose is likely phosphorylated to D-Arabinose-5-phosphate. This intermediate can then be converted to D-ribulose-5-phosphate, a central metabolite of the PPP, by an isomerase.[4] From D-ribulose-5-phosphate, the ¹³C label can be distributed throughout the oxidative and non-oxidative branches of the PPP, as well as connected pathways like glycolysis and the TCA cycle. By tracking the incorporation of ¹³C from D-Arabinose into various downstream metabolites, it is possible to calculate the flux through the PPP.
Putative Metabolic Pathway of D-Arabinose-¹³C
The utility of D-Arabinose-¹³C as a tracer for PPP flux is based on its entry into the central carbon metabolism at the level of pentose phosphates. The diagram below illustrates the putative pathway for its assimilation and subsequent metabolism in eukaryotic cells.
Experimental Workflow for ¹³C-MFA
A typical ¹³C-MFA experiment involves several key stages, from cell culture to computational data analysis. The workflow is designed to ensure that the cells reach a metabolic and isotopic steady state, allowing for accurate flux calculations.
Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or other organisms.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow them to reach exponential growth within 24-48 hours.
-
Pre-culture: Culture cells in standard growth medium until they reach approximately 50-60% confluency. Ensure that the cells are in a state of balanced, exponential growth to approximate a metabolic steady state.
-
Labeling Medium Preparation: Prepare a growth medium that is identical to the standard medium, but with unlabeled glucose replaced by a specific concentration of D-Arabinose-¹³C. The concentration of D-Arabinose-¹³C should be optimized based on cellular uptake and tolerance. A common starting point is to replace the glucose concentration on a molar basis.
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a period sufficient to reach isotopic steady state. This duration needs to be determined empirically but is typically equivalent to several cell doubling times. For many mammalian cell lines, 24 hours is a reasonable starting point.
-
Protocol 2: Metabolite Extraction and Sample Preparation
This protocol describes the quenching of metabolism and extraction of metabolites for subsequent analysis.
-
Quenching:
-
Remove the culture vessel from the incubator.
-
Quickly aspirate the labeling medium.
-
Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to the cells to arrest all enzymatic activity.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold quenching solution and transfer the cell suspension to a pre-chilled tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Protein Hydrolysis (for amino acid analysis):
-
After quenching and scraping, the cell pellet can be used for protein hydrolysis.
-
Wash the pellet with PBS to remove any remaining media components.
-
Add 6 M HCl to the pellet and heat at 100-110°C for 24 hours in a sealed tube.
-
After hydrolysis, dry the sample under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization for GC-MS Analysis:
-
Re-suspend the dried metabolite extracts and protein hydrolysates in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
Incubate at a suitable temperature (e.g., 70°C) for 1 hour to complete the derivatization.
-
The samples are now ready for GC-MS analysis.
-
Protocol 3: GC-MS Analysis and Data Processing
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an appropriate column (e.g., DB-5ms).
-
Method: Develop a GC method that effectively separates the derivatized metabolites of interest (e.g., amino acids, organic acids). The MS should be operated in either scan or selected ion monitoring (SIM) mode to detect the mass isotopomer distributions of key metabolite fragments.
-
Data Acquisition: Inject the derivatized samples and acquire the chromatograms and mass spectra.
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention times and mass spectra.
-
For each metabolite, determine the fractional abundance of each mass isotopomer.
-
Correct the raw data for the natural abundance of ¹³C and other isotopes. This can be done using established algorithms.
-
Quantitative Data Presentation
The primary output of a ¹³C-MFA experiment is a flux map, which presents the calculated reaction rates through the central metabolic network. The fluxes are typically normalized to the substrate uptake rate. Below are example tables summarizing flux data that could be obtained from a D-Arabinose-¹³C tracing experiment in a hypothetical cancer cell line versus a non-cancerous control.
Table 1: Central Carbon Metabolism Fluxes (Normalized to D-Arabinose Uptake Rate of 100)
| Reaction/Pathway | Flux Name | Control Cells | Cancer Cells |
| D-Arabinose Uptake | v_ARA_uptake | 100 | 100 |
| Pentose Phosphate Pathway | |||
| G6P -> Ru5P (Oxidative) | v_G6PDH | 15.2 ± 1.2 | 45.8 ± 3.1 |
| F6P/G3P -> R5P (Non-oxidative) | v_non-ox_rev | 5.1 ± 0.8 | 12.3 ± 1.5 |
| Glycolysis | |||
| G6P -> G3P | v_glycolysis | 75.4 ± 4.5 | 40.1 ± 2.9 |
| Pyruvate -> Lactate | v_LDH | 60.3 ± 3.9 | 85.2 ± 5.0 |
| TCA Cycle | |||
| Pyruvate -> Acetyl-CoA | v_PDH | 10.1 ± 1.1 | 5.5 ± 0.7 |
| Isocitrate -> a-Ketoglutarate | v_IDH | 8.9 ± 0.9 | 4.8 ± 0.6 |
Data are presented as mean ± standard deviation from biological triplicates. Fluxes are relative to the D-Arabinose uptake rate.
Table 2: Mass Isotopomer Distributions in Key Metabolites
| Metabolite | Mass Isotopomer | Control Cells (%) | Cancer Cells (%) |
| Ribose-5-Phosphate | M+0 | 10.5 | 5.2 |
| M+1 | 8.1 | 4.1 | |
| M+2 | 12.3 | 8.9 | |
| M+3 | 15.6 | 12.5 | |
| M+4 | 20.1 | 28.7 | |
| M+5 | 33.4 | 40.6 | |
| Alanine (from Pyruvate) | M+0 | 55.2 | 30.1 |
| M+1 | 15.8 | 18.9 | |
| M+2 | 20.1 | 35.5 | |
| M+3 | 8.9 | 15.5 |
Mass isotopomer distributions (M+n) represent the fraction of the metabolite pool containing 'n' ¹³C atoms.
Conclusion
The use of D-Arabinose-¹³C as a tracer in metabolic flux analysis presents a novel approach to specifically investigate the dynamics of the pentose phosphate pathway. While less established than ¹³C-glucose tracing, its putative direct entry into the pentose phosphate pool could offer unique advantages in resolving PPP fluxes. The protocols and data presented here provide a framework for researchers to design and implement ¹³C-MFA experiments using this alternative tracer. Successful application of this method will contribute to a deeper understanding of cellular metabolism in health and disease, potentially uncovering new targets for therapeutic intervention.
References
Application Notes and Protocols for D-Arabinose-¹³C Labeling in Nucleotide Biosynthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds such as D-Arabinose-¹³C is a powerful technique for elucidating metabolic pathways and quantifying fluxes. D-arabinose, a five-carbon sugar, can be metabolized through the pentose phosphate pathway (PPP), a critical route for the synthesis of ribose-5-phosphate, the precursor for nucleotide and nucleic acid biosynthesis. By tracing the incorporation of ¹³C from labeled D-arabinose into ribonucleotides, researchers can gain valuable insights into the dynamics of de novo nucleotide synthesis, identify potential enzymatic bottlenecks, and assess the impact of therapeutic agents on this fundamental cellular process. These application notes provide a comprehensive overview, detailed experimental protocols, and data interpretation guidelines for utilizing D-Arabinose-¹³C in nucleotide biosynthesis research.
Metabolic Fate of D-Arabinose in Nucleotide Precursor Synthesis
D-arabinose enters cellular metabolism and is converted to D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP). The PPP has two main branches: the oxidative phase, which generates NADPH, and the non-oxidative phase, which interconverts five-carbon sugars. Ribose-5-phosphate, the direct precursor for purine and pyrimidine nucleotide synthesis, is produced during the non-oxidative phase. By using D-Arabinose labeled with ¹³C at specific positions, the flow of carbon atoms through the PPP and into the ribose moiety of nucleotides can be meticulously tracked.
Experimental Workflow for ¹³C-Labeling and Analysis
A typical workflow for tracing D-Arabinose-¹³C into nucleotides involves several key stages, from cell culture and labeling to sample preparation and analysis by mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Cell Culture and D-Arabinose-¹³C Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental objectives.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
D-Arabinose-¹³C (uniformly labeled, U-¹³C₅)
-
Phosphate-buffered saline (PBS), sterile
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with D-Arabinose-¹³C. The final concentration of the labeled arabinose may range from 1 to 10 mM, depending on the cell line's metabolic rate. A preliminary experiment to determine the optimal concentration is recommended.
-
Labeling: a. Aspirate the standard culture medium from the cells. b. Wash the cells once with sterile PBS to remove any residual unlabeled sugars. c. Add the pre-warmed D-Arabinose-¹³C labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period. For time-course experiments, typical time points can range from 1 to 24 hours to monitor the kinetics of ¹³C incorporation.
-
Cell Harvesting: a. Place the culture vessel on ice to slow down metabolic activity. b. Aspirate the labeling medium. c. Wash the cells twice with ice-cold PBS. d. Harvest the cells by scraping or trypsinization, followed by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. e. Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until further processing.
Protocol 2: RNA Extraction and Digestion to Ribonucleosides
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer
-
Ultrapure water
Procedure:
-
RNA Extraction: Extract total RNA from the cell pellet using a commercial RNA extraction kit according to the manufacturer's instructions. Ensure high-quality RNA with minimal degradation.
-
RNA Quantification: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.
-
RNA Digestion: a. In a sterile microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 digestion buffer. b. Add Nuclease P1 (typically 1-2 units) to the mixture. c. Incubate at 37°C for 2 hours. d. Add alkaline phosphatase and its corresponding buffer to the reaction mixture to dephosphorylate the nucleotides to nucleosides. e. Incubate at 37°C for an additional 2 hours.
-
Sample Cleanup: The resulting mixture of ribonucleosides can be cleaned up using a solid-phase extraction (SPE) C18 cartridge to remove enzymes and buffer salts before LC-MS/MS analysis. Elute the ribonucleosides with a methanol/water solution.
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Ribonucleosides
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution Orbitrap instrument).
-
A suitable column for nucleoside separation (e.g., a C18 reversed-phase column).
LC Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 0% to 30% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Set up specific precursor-to-product ion transitions for both the unlabeled (M+0) and the fully ¹³C-labeled (M+5 for the ribose moiety) versions of the canonical ribonucleosides (Adenosine, Guanosine, Cytidine, Uridine).
| Ribonucleoside | Precursor Ion (Unlabeled) | Product Ion (Unlabeled) | Precursor Ion (¹³C₅-Ribose) | Product Ion (¹³C₅-Ribose) |
| Adenosine | m/z 268.1 | m/z 136.1 | m/z 273.1 | m/z 136.1 |
| Guanosine | m/z 284.1 | m/z 152.1 | m/z 289.1 | m/z 152.1 |
| Cytidine | m/z 244.1 | m/z 112.1 | m/z 249.1 | m/z 112.1 |
| Uridine | m/z 245.1 | m/z 113.1 | m/z 250.1 | m/z 113.1 |
Data Analysis:
-
Integrate the peak areas for each isotopologue (M+0 and M+5) for each ribonucleoside.
-
Calculate the fractional enrichment of ¹³C in the ribose moiety using the following formula: Fractional Enrichment = [Peak Area (M+5)] / [Peak Area (M+0) + Peak Area (M+5)]
-
This fractional enrichment represents the proportion of the ribonucleoside pool that has been newly synthesized from the D-Arabinose-¹³C tracer during the labeling period.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison across different experimental conditions or time points.
Table 1: Illustrative Example of Fractional Enrichment of ¹³C in Ribonucleosides Following D-Arabinose-¹³C₅ Labeling
| Time (hours) | Fractional Enrichment in Adenosine | Fractional Enrichment in Guanosine | Fractional Enrichment in Cytidine | Fractional Enrichment in Uridine |
| 1 | 0.12 ± 0.02 | 0.10 ± 0.01 | 0.15 ± 0.03 | 0.18 ± 0.02 |
| 4 | 0.45 ± 0.05 | 0.41 ± 0.04 | 0.52 ± 0.06 | 0.58 ± 0.05 |
| 12 | 0.82 ± 0.07 | 0.78 ± 0.06 | 0.88 ± 0.08 | 0.91 ± 0.07 |
| 24 | 0.95 ± 0.04 | 0.93 ± 0.05 | 0.97 ± 0.03 | 0.98 ± 0.02 |
Note: The data presented in this table is for illustrative purposes only and represents the type of results that can be obtained from such an experiment. Actual results will vary depending on the cell line, experimental conditions, and other factors.
Conclusion
The use of D-Arabinose-¹³C as a metabolic tracer provides a powerful tool for investigating the dynamics of de novo nucleotide biosynthesis. The protocols and guidelines presented here offer a framework for researchers to design and execute robust stable isotope tracing experiments. The ability to quantitatively measure the flux through the pentose phosphate pathway into nucleotide synthesis can provide critical insights into cellular metabolism in both normal and disease states, and can be a valuable asset in the development of novel therapeutics targeting these pathways.
Application Notes and Protocols: Tracing Pentose Metabolism with D-Arabinose-¹³C in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Stable isotope labeling is a powerful technique in metabolic research, enabling the precise tracing of atoms through intricate biochemical pathways. While glucose and amino acid tracers are well-established, the use of less common labeled sugars like D-Arabinose-¹³C offers a unique opportunity to investigate specific areas of cellular metabolism, particularly the pentose phosphate pathway (PPP) and related biosynthetic routes. This document provides a detailed protocol for the preparation and use of cell culture media supplemented with D-Arabinose-¹³C for metabolic flux analysis (MFA).[1][2][3] D-arabinose is a pentose sugar that can be metabolized by some organisms and may serve as a tool to probe pathways linked to nucleotide synthesis and glycosylation.[4]
Core Applications
-
Metabolic Flux Analysis (MFA): Quantifying the in vivo activity of metabolic pathways, especially the pentose phosphate pathway.[1]
-
Pathway Discovery: Identifying active metabolic routes for pentose sugar utilization in various cell types.
-
Drug Development: Assessing the metabolic effects of drug candidates on nucleotide and hexosamine biosynthesis pathways.
-
Biotechnology: Investigating and engineering microbial or mammalian cell lines for the production of biochemicals derived from pentose sugars.
Experimental Protocols
This section details the methodology for conducting a stable isotope labeling experiment using D-Arabinose-¹³C.
1. Preparation of Custom Isotope Labeling Medium
The foundation of a successful labeling experiment is a basal medium that lacks the unlabeled version of the tracer.
-
Basal Medium Selection: Start with a commercially available D-glucose-free and pyruvate-free medium, such as DMEM or RPMI-1640. The absence of glucose ensures that the cells are more likely to utilize the supplemented D-Arabinose-¹³C.
-
Reconstitution: Prepare the basal medium according to the manufacturer's instructions using high-purity, sterile water.
-
Supplementation:
-
Prepare a sterile, high-concentration stock solution of D-Arabinose-¹³C (e.g., 1 M in water or PBS). Filter-sterilize this stock solution through a 0.22 µm syringe filter.
-
Add the D-Arabinose-¹³C stock solution to the basal medium to achieve the desired final concentration (see Table 1 for recommendations).
-
Aseptically add other necessary supplements, such as dialyzed Fetal Bovine Serum (dFBS) to minimize the introduction of unlabeled small molecules, L-glutamine, and penicillin-streptomycin.
-
-
Quality Control: After preparation, incubate a small, cell-free aliquot of the final medium for 24 hours at 37°C to check for contamination.
2. Cell Culture and Adaptation
Cell lines must be gradually adapted to the custom medium to ensure viability and normal growth.
-
Cell Line Selection: Choose a cell line relevant to the research question. Adherent (e.g., HEK293, HeLa) or suspension (e.g., CHO, Jurkat) cells can be used.
-
Adaptation Phase:
-
Begin by culturing cells in a 1:1 mixture of their standard growth medium and the D-Arabinose-¹³C labeling medium.
-
Subculture the cells for at least two passages in this mixture.
-
Increase the proportion of the labeling medium in subsequent passages (e.g., 25:75, then 0:100) until the cells are fully adapted and show consistent growth rates and morphology.
-
Full adaptation may require several passages (3-5) to ensure high levels of isotopic enrichment.
-
3. Isotope Labeling Experiment
-
Seeding: Seed the adapted cells in the fully prepared D-Arabinose-¹³C labeling medium at a density that allows for logarithmic growth throughout the experiment.
-
Incubation: Culture the cells for a predetermined period. For steady-state labeling, this is typically 24-48 hours, or until the isotopic enrichment of key metabolites reaches a plateau. For kinetic flux analysis, a time-course experiment with multiple harvest points (e.g., 0, 5, 15, 30, 60 minutes) after introducing the label is required.
-
Harvesting:
-
Place the culture plates on ice to quench metabolic activity.
-
Quickly aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove extracellular label.
-
Proceed immediately to metabolite extraction.
-
4. Metabolite Extraction
-
Lysis and Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cell monolayer.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for analysis.
5. Downstream Analysis
-
LC-MS/MS or GC-MS: The most common analytical techniques for resolving and quantifying isotopologues. Mass spectrometry can distinguish between the unlabeled (M+0) and ¹³C-labeled versions of metabolites.
-
NMR Spectroscopy: Useful for determining the specific carbon positions that are labeled, providing deeper insight into pathway activity.
-
Data Analysis: The resulting mass isotopomer distributions are used to calculate metabolic fluxes by fitting the data to a computational model of cellular metabolism.
Quantitative Data and Recommended Parameters
The following table provides recommended starting points for key experimental parameters, which should be optimized for each specific cell line and research goal.
| Parameter | Recommended Starting Range | Notes |
| D-Arabinose-¹³C Concentration | 2 - 10 mM | Should be optimized based on cell tolerance and uptake efficiency. Start with a concentration similar to that of glucose in standard media. |
| Dialyzed FBS Concentration | 5 - 10% | Dialyzed serum is critical to reduce background levels of unlabeled metabolites. |
| Cell Seeding Density | 20 - 40% Confluency | Aims for cells to be in the exponential growth phase at the time of harvest. |
| Adaptation Period | 3 - 5 Passages | Essential for achieving high isotopic enrichment (>95%) and stable metabolic phenotypes. |
| Steady-State Labeling Time | 24 - 72 hours | Duration should be sufficient to reach isotopic equilibrium in the metabolites of interest. |
| Metabolite Extraction Volume | 1 mL per 10 cm dish | Ensure the volume is sufficient to completely cover the cell monolayer. |
Visualizations: Workflow and Metabolic Pathway
The following diagrams illustrate the experimental workflow and the hypothesized metabolic fate of D-Arabinose-¹³C.
Caption: Experimental workflow for stable isotope tracing using D-Arabinose-¹³C.
References
- 1. mdpi.com [mdpi.com]
- 2. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Mass Spectrometry-Based Detection of D-Arabinose-¹³C Labeled Metabolites
Introduction
Stable isotope labeling with compounds such as D-Arabinose-¹³C is a powerful technique for tracing the metabolic fate of molecules in biological systems. In conjunction with mass spectrometry, it allows for the precise tracking and quantification of labeled metabolites, providing valuable insights into metabolic pathways and fluxes. This application note provides detailed protocols for the detection and quantification of D-Arabinose-¹³C labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for researchers in metabolic research, drug development, and biotechnology.
D-arabinose is a five-carbon sugar that can be metabolized by some microorganisms, often feeding into the pentose phosphate pathway (PPP). In organisms like Escherichia coli, D-arabinose can be converted to D-ribulose and subsequently D-ribulose-1-phosphate, which then enters central carbon metabolism.[1][2] By using ¹³C-labeled D-arabinose, researchers can trace the flow of these carbon atoms through various metabolic pathways.
Experimental Workflow Overview
The general workflow for analyzing D-Arabinose-¹³C labeled metabolites involves several key steps: stable isotope labeling of the biological system, quenching of metabolic activity, extraction of intracellular metabolites, and subsequent analysis by mass spectrometry.
Metabolic Pathway of D-Arabinose
In many bacteria, D-arabinose is catabolized via a pathway that overlaps with L-fucose metabolism. The key steps involve the isomerization of D-arabinose to D-ribulose, followed by phosphorylation to D-ribulose-1-phosphate. This intermediate is then cleaved into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis, while glycolaldehyde can be further metabolized.[1][2]
Protocol 1: LC-MS/MS for D-Arabinose-¹³C Labeled Metabolites
This protocol is suitable for the analysis of polar metabolites, including sugar phosphates and organic acids, which are expected downstream products of D-arabinose metabolism.
I. Materials and Reagents
-
D-Arabinose-¹³C (uniformly labeled)
-
Cell culture medium (appropriate for the biological system)
-
Quenching solution: 60% methanol in water, pre-chilled to -40°C
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
LC-MS grade water, acetonitrile, and methanol
-
Ammonium carbonate
-
Internal standards (optional, e.g., ¹³C-labeled amino acid mix)
II. Experimental Procedure
A. Cell Culture and Labeling
-
Culture cells to the desired density (e.g., mid-log phase for microbial cultures).
-
Replace the standard medium with a medium containing D-Arabinose-¹³C at a known concentration. The concentration and labeling duration will need to be optimized for the specific experimental goals.
-
Incubate the cells under their normal growth conditions for the desired period to allow for the uptake and metabolism of the labeled substrate.
B. Metabolite Quenching and Extraction
-
To rapidly halt metabolic activity, quickly aspirate the culture medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Add the pre-chilled quenching solution to the cells and incubate for 1 minute.
-
Aspirate the quenching solution and add the pre-chilled extraction solvent.
-
Incubate for 15 minutes at -20°C to allow for cell lysis and metabolite extraction.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator or nitrogen evaporator.
-
Store the dried extracts at -80°C until analysis.
C. LC-MS/MS Analysis
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 50 µL of 5% acetonitrile in water).
-
Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Perform mass spectrometric analysis using a high-resolution mass spectrometer in negative ionization mode.
-
Utilize a scheduled Multiple Reaction Monitoring (MRM) method for targeted quantification of expected labeled metabolites.
III. LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | HILIC column (e.g., SeQuant ZIC-pHILIC) |
| Mobile Phase A | 10 mM Ammonium Carbonate in Water, pH 9.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of polar metabolites |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Resolution | > 60,000 |
| Scan Range | m/z 75-1000 |
IV. Quantitative Data Summary (Illustrative)
The following table provides an example of how to present quantitative data for the relative abundance of ¹³C isotopologues for key metabolites downstream of D-Arabinose-¹³C.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| D-Ribulose-5-phosphate | 5.2 | 10.1 | 15.3 | 25.4 | 30.8 | 13.2 |
| Sedoheptulose-7-phosphate | 15.8 | 20.5 | 28.1 | 22.3 | 9.7 | 3.6 |
| Erythrose-4-phosphate | 25.3 | 35.1 | 28.9 | 8.5 | 2.2 | 0.0 |
| Fructose-6-phosphate | 30.1 | 38.4 | 24.6 | 5.3 | 1.6 | 0.0 |
| DHAP | 45.7 | 40.2 | 12.1 | 2.0 | 0.0 | 0.0 |
Protocol 2: GC-MS for D-Arabinose-¹³C Labeled Metabolites
This protocol is well-suited for the analysis of volatile and thermally stable metabolites such as sugars and some organic acids after derivatization.
I. Materials and Reagents
-
All materials from Protocol 1
-
Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
II. Experimental Procedure
A. Cell Culture, Labeling, Quenching, and Extraction
Follow the steps outlined in Protocol 1, sections II.A and II.B.
B. Derivatization
-
Ensure the metabolite extracts are completely dry.
-
Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate at 37°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA + 1% TMCS.
-
Incubate at 37°C for 30 minutes with shaking.
-
Transfer the derivatized sample to a GC-MS vial with an insert.
C. GC-MS Analysis
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable capillary column.
-
Analyze the eluting compounds using electron ionization (EI) mass spectrometry.
III. GC-MS Parameters
| Parameter | Setting |
| GC Column | DB-5ms or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Start at 60°C, ramp to 325°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
IV. Quantitative Data Summary (Illustrative)
The following table shows representative data for the fractional labeling of key metabolites analyzed by GC-MS.
| Metabolite | Fractional ¹³C Enrichment (%) |
| D-Arabinose | 98.5 |
| D-Ribulose | 85.2 |
| Glycerol-3-phosphate | 65.7 |
| Lactic Acid | 42.3 |
| Succinic Acid | 30.1 |
Data Analysis and Interpretation
The analysis of mass spectrometry data from stable isotope labeling experiments requires specialized software to correct for the natural abundance of isotopes and to determine the mass isotopologue distribution (MID) for each metabolite.[3] The fractional enrichment of ¹³C in each metabolite can then be calculated. This information is critical for metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a biological system.
Conclusion
The protocols described in this application note provide a comprehensive framework for the detection and quantification of D-Arabinose-¹³C labeled metabolites using both LC-MS/MS and GC-MS. These methods, in combination with appropriate data analysis techniques, offer a powerful approach to investigate cellular metabolism, elucidate metabolic pathways, and perform metabolic flux analysis. The choice between LC-MS/MS and GC-MS will depend on the specific metabolites of interest and the available instrumentation. Careful optimization of each step, from cell culture and labeling to mass spectrometry analysis, is crucial for obtaining high-quality, reproducible data.
References
- 1. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low D-Arabinose-¹³C Incorporation
Welcome to the technical support center for stable isotope labeling experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding low incorporation of D-Arabinose-¹³C in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.
FAQs: Understanding D-Arabinose-¹³C Labeling
Q1: What is D-Arabinose-¹³C, and how is it used in cell culture experiments?
A1: D-Arabinose-¹³C is a form of the sugar D-arabinose where one or more carbon atoms have been replaced with the heavy isotope, Carbon-13. It is used as a metabolic tracer in cell culture experiments. By tracking the incorporation of the ¹³C atoms into various downstream metabolites, researchers can elucidate the activity of specific metabolic pathways.
Q2: What is the primary metabolic pathway for D-arabinose in mammalian cells?
A2: While the metabolism of D-arabinose is not as extensively studied in mammalian cells as that of glucose, it is expected to enter the Pentose Phosphate Pathway (PPP).[1] The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis (ribose-5-phosphate).[1][2][3] Dietary pentose sugars can be metabolized through the PPP.[1]
Q3: What are the expected downstream metabolites that would be labeled with ¹³C from D-Arabinose-¹³C?
A3: The primary entry point for D-arabinose into central carbon metabolism is the Pentose Phosphate Pathway. Therefore, you can expect to see ¹³C enrichment in PPP intermediates such as ribose-5-phosphate, xylulose-5-phosphate, and erythrose-4-phosphate. Subsequently, the ¹³C label can be traced to glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, and into nucleotides (via ribose-5-phosphate).
Q4: How is the ¹³C enrichment from D-Arabinose-¹³C typically measured?
A4: The most common methods for measuring ¹³C enrichment are mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC). Nuclear magnetic resonance (NMR) spectroscopy can also be employed to determine the specific positions of the ¹³C labels within a molecule.
Troubleshooting Guide for Low D-Arabinose-¹³C Incorporation
Low incorporation of your ¹³C label can be a significant setback in your research. This guide will walk you through potential causes and provide actionable solutions.
Issue: Low or No Detectable ¹³C Enrichment in Target Metabolites
Possible Cause 1: Suboptimal Tracer Concentration
The concentration of D-Arabinose-¹³C in your culture medium may be too low for efficient uptake and metabolism, or so high that it becomes toxic to the cells.
Recommended Action:
Perform a dose-response experiment to identify the optimal concentration. This involves testing a range of concentrations to find the one that provides the highest incorporation without compromising cell viability.
Table 1: Recommended Concentration Range for D-Arabinose-¹³C Optimization
| Parameter | Recommended Range | Notes |
| D-Arabinose-¹³C Concentration | 1 mM - 25 mM | Start with a broad range and narrow it down based on initial results. |
Possible Cause 2: Insufficient Incubation Time
The duration of the labeling experiment may not be long enough for the ¹³C label to be incorporated into downstream metabolites to a detectable level. Reaching isotopic steady state can take time, varying from minutes for glycolytic intermediates to several hours for TCA cycle intermediates when using glucose as a tracer.
Recommended Action:
Conduct a time-course experiment to determine the optimal labeling period.
Table 2: Recommended Incubation Times for D-Arabinose-¹³C Labeling
| Parameter | Recommended Range | Notes |
| Incubation Time | 2, 6, 12, 24, 48 hours | The optimal time will depend on the cell line and the specific metabolites of interest. |
Possible Cause 3: Poor Cell Health or Viability
If the cells are not healthy and actively dividing, their metabolic activity will be reduced, leading to poor incorporation of the tracer. High concentrations of the labeled substrate can also be toxic.
Recommended Action:
-
Assess Cell Viability: Before and after the labeling experiment, perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure that the labeling conditions are not cytotoxic.
-
Monitor Cell Morphology: Visually inspect the cells under a microscope to check for any changes in morphology that might indicate stress.
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Ensure Optimal Culture Conditions: Maintain proper incubator conditions (temperature, CO₂, humidity) and use fresh, high-quality culture medium.
Possible Cause 4: Low Activity of the Arabinose Metabolic Pathway
The metabolic pathway that utilizes D-arabinose may not be highly active in your specific cell line or under your experimental conditions. The expression of sugar transporters and metabolic enzymes can vary significantly between cell types.
Recommended Action:
-
Consult the Literature: Research the known metabolic characteristics of your cell line to determine if it is known to metabolize pentose sugars efficiently.
-
Modify Media Composition: Reducing the concentration of other major carbon sources like glucose in your labeling medium can increase the relative contribution of D-Arabinose-¹³C to the metabolic pathways.
-
Use a Positive Control: Perform a parallel experiment with a well-characterized ¹³C-labeled tracer, such as [U-¹³C]-glucose, to confirm that the cells are metabolically active.
Possible Cause 5: Inefficient Cellular Uptake
The transport of D-arabinose into the cells may be a limiting factor. While mammalian cells have a variety of sugar transporters, the specific transporters for D-arabinose may have low expression or low affinity.
Recommended Action:
-
Optimize Tracer Concentration: As mentioned previously, a higher concentration of the tracer may enhance uptake, but be mindful of potential toxicity.
-
Cell Line Selection: If possible, consider using a different cell line that is known to have a higher capacity for pentose sugar metabolism.
Experimental Protocols
Protocol 1: Determining the Optimal D-Arabinose-¹³C Concentration
-
Cell Seeding: Seed your cells in a multi-well plate at a consistent density to ensure uniformity across all conditions.
-
Preparation of Labeling Media: Prepare culture media with a range of D-Arabinose-¹³C concentrations (e.g., 0, 1, 2.5, 5, 10, 25 mM).
-
Labeling: Once the cells have reached the desired confluency (typically 70-80%), replace the standard medium with the prepared labeling media.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Cell Viability Assay: At the end of the incubation period, perform an MTT or similar cytotoxicity assay to assess the effect of each concentration on cell viability.
-
Metabolite Extraction and Analysis: For a parallel set of wells, harvest the cells and extract the metabolites for LC-MS analysis to determine the level of ¹³C incorporation at each concentration.
-
Data Analysis: Plot cell viability and isotopic enrichment against the D-Arabinose-¹³C concentration to identify the optimal concentration that provides significant labeling without inducing toxicity.
Protocol 2: General Workflow for D-Arabinose-¹³C Labeling and LC-MS Analysis
-
Cell Culture: Grow your cells in standard medium to approximately 80% confluency.
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed culture medium containing the optimized concentration of D-Arabinose-¹³C.
-
Incubation: Incubate the cells for the optimized duration in a standard cell culture incubator (37°C, 5% CO₂).
-
Metabolite Quenching: To halt metabolic activity, place the culture plate on ice or dry ice and immediately aspirate the labeling medium. Add ice-cold 80% methanol (-80°C) to each well.
-
Cell Lysis and Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Metabolite Extraction: Vortex the lysate thoroughly and centrifuge at high speed to pellet cell debris.
-
Sample Preparation for LC-MS: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples to determine the mass isotopologue distribution of your target metabolites.
Visualizing the Metabolic Pathway
The following diagram illustrates the Pentose Phosphate Pathway, the likely metabolic route for D-Arabinose in mammalian cells.
Caption: The Pentose Phosphate Pathway.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low D-Arabinose-¹³C incorporation.
Caption: A logical workflow for troubleshooting.
References
Overcoming NMR spectra overlap in D-Arabinose-13C experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR spectra overlap during D-Arabinose-13C experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my D-Arabinose 13C NMR spectrum overlapping?
A: Signal overlap in the NMR spectra of carbohydrates like D-Arabinose is a common challenge due to two primary factors:
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Limited Chemical Shift Dispersion: The proton signals from the carbohydrate's C-H units typically fall within a narrow range of the spectrum (around 3-5.5 ppm), leading to significant overlap.[1][2] While 13C NMR offers a wider range of chemical shifts, similarities in the chemical environments of the ring carbons can still cause signals to be very close.[3]
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Tautomeric Equilibria: In solution, reducing sugars like D-Arabinose exist as an equilibrium mixture of different isomers (tautomers), including pyranose and furanose ring forms, each with an α and β anomer.[4][5] Each of these forms produces a distinct set of NMR signals, compounding the complexity and overlap in the spectrum.
Q2: What are the first steps to troubleshoot a crowded D-Arabinose spectrum?
A: Before proceeding to more complex experiments, simple adjustments to the experimental conditions can often improve spectral resolution:
-
Vary the Temperature: Changing the sample temperature can alter the chemical shifts and sometimes sharpen broad peaks that are due to conformational exchange processes. Lowering the temperature can sometimes help resolve hydroxyl (-OH) proton signals, which can provide additional structural information.
-
Change the Solvent: The interaction between the solute (D-Arabinose) and the deuterated solvent affects the chemical shifts. Acquiring spectra in different solvents (e.g., D₂O vs. DMSO-d₆) can shift the signals enough to resolve previously overlapping peaks. For unprotected carbohydrates, the difference between spectra recorded in D₂O and MeOD-d4 can be significant.
Q3: Which advanced NMR experiments are most effective at resolving signal overlap for carbohydrates?
A: Two-dimensional (2D) NMR experiments are powerful tools for overcoming spectral overlap by spreading the signals across a second frequency dimension. The most common and effective techniques include:
-
HSQC (Heteronuclear Single Quantum Coherence): This is often the first choice for resolving overlap. It correlates each proton signal with the signal of the carbon it is directly attached to. Since 13C chemical shifts are more dispersed than 1H shifts, this technique effectively separates overlapping proton signals based on the distinct chemical shift of their attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the carbon skeleton and determining the connectivity between different sugar residues in more complex structures.
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single spin system (i.e., within a single sugar ring). Starting from a well-resolved signal, like an anomeric proton, you can "walk" through the bonds of the sugar residue to identify the other protons in that ring.
-
HSQC-TOCSY: This technique combines the resolving power of HSQC with the correlation information of TOCSY. It provides a 2D plot where proton signals in a spin system are correlated with each carbon in that same system, which is highly advantageous when proton overlap is severe.
Troubleshooting Guides & Experimental Protocols
Guide: Resolving Overlap with 2D Heteronuclear NMR
When 1D spectra are insufficient, a logical workflow can be employed to resolve ambiguities. This process involves using a combination of 2D NMR experiments to correlate atoms and build the structure piece by piece.
Caption: Troubleshooting workflow for NMR spectral overlap.
Protocol: General Methodology for an HSQC Experiment
The HSQC experiment is fundamental for assigning resonances in molecules like D-Arabinose.
-
Sample Preparation:
-
Dissolve an appropriate amount of the D-Arabinose sample (typically 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of D₂O).
-
Ensure the sample is fully dissolved and free of particulate matter.
-
Transfer the solution to a high-quality NMR tube.
-
-
Instrument Setup & Tuning:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies. This is critical for sensitivity.
-
-
Acquisition Parameters:
-
Load a standard, edited HSQC pulse sequence (e.g., hsqcedetgpsisp2 on Bruker instruments).
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Set the spectral widths to cover the expected ranges for ¹H (e.g., 0-10 ppm) and ¹³C (e.g., 0-120 ppm).
-
The most important parameter is the one-bond coupling constant (¹J_CH). For carbohydrates, this is typically set to ~145 Hz.
-
Set an appropriate number of scans (NS) and increments in the indirect dimension (TD1) to achieve the desired signal-to-noise ratio and resolution. A typical experiment might run for 1 to 4 hours.
-
-
Processing and Analysis:
-
Apply Fourier transformation in both dimensions (F2 and F1).
-
Perform phase correction.
-
The resulting 2D spectrum will show cross-peaks where each peak's F2 coordinate corresponds to a ¹H chemical shift and its F1 coordinate corresponds to the ¹³C chemical shift of the carbon it is directly bonded to. Edited HSQC experiments will show CH/CH₃ signals with a different phase than CH₂ signals, aiding in identification.
-
Caption: Principle of resolving overlap with a 2D HSQC experiment.
Quantitative Data
Table 1: Typical ¹³C Chemical Shifts for D-Arabinose in D₂O
The chemical shifts of D-Arabinose are highly dependent on the anomeric and ring form. Having reference values is essential for signal assignment. Note that C3 and C4 signals for the β-pyranose form can be very close and may overlap.
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |
| C1 | 98.2 | 94.1 | 102.6 | 96.6 |
| C2 | 73.4 | 70.0 | - | - |
| C3 | 74.0 | 70.1 | - | - |
| C4 | 70.0 | 70.2 | - | - |
| C5 | 67.9 | 64.0 | - | - |
Data sourced from Omicron Biochemicals, Inc. Values are approximate and can vary with experimental conditions.
References
- 1. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. omicronbio.com [omicronbio.com]
Technical Support Center: Optimizing D-Arabinose-¹³C for Labeling Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing D-Arabinose-¹³C concentration for metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for D-Arabinose-¹³C in mammalian cell culture experiments?
A definitive optimal concentration for D-Arabinose-¹³C is highly dependent on the specific cell type, its metabolic rate, and the experimental objectives. However, a good starting point for mammalian cells is typically in the range of 5-10 mM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line that results in sufficient isotopic enrichment for detection by your analytical method (e.g., LC-MS or NMR).
Q2: How is D-Arabinose metabolized and what pathways can I trace with D-Arabinose-¹³C?
In many organisms, D-arabinose can be metabolized and enter the central carbon metabolism through the pentose phosphate pathway (PPP). The pathway can vary between organisms. For instance, in some bacteria, D-arabinose is catabolized via enzymes of the L-fucose pathway.[1][2] D-Arabinose-¹³C is a valuable tracer for investigating the flux through the PPP and connected metabolic routes.[3] The PPP is critical for generating NADPH, which provides reducing power for biosynthesis and redox homeostasis, and for producing precursors for nucleotide synthesis.
Q3: How long should I incubate my cells with D-Arabinose-¹³C to achieve isotopic steady-state?
The time required to reach isotopic steady-state, where the fractional enrichment of ¹³C in metabolites becomes constant, depends on the cell division rate and the turnover rates of the metabolites of interest. For rapidly proliferating mammalian cells, an incubation period of 24-48 hours is often sufficient to approach a steady-state labeling. However, it is highly recommended to perform a time-course experiment (e.g., sampling at 6, 12, 24, 48, and 72 hours) to determine the optimal labeling duration for your specific experimental system.
Q4: Is D-Arabinose-¹³C toxic to cells?
While stable isotopes themselves are generally not toxic, high concentrations of any nutrient, including arabinose, can potentially alter cellular metabolism or induce cytotoxicity. It is essential to assess cell viability and morphology after incubation with D-Arabinose-¹³C. A cytotoxicity assay, such as Trypan Blue exclusion or an MTT assay, should be performed as part of your dose-response experiment to ensure that the chosen concentration does not negatively impact cell health.
Troubleshooting Guides
This section addresses common issues encountered during D-Arabinose-¹³C labeling experiments.
Issue 1: Low or No Detectable ¹³C Incorporation
| Potential Cause | Troubleshooting Steps |
| Suboptimal D-Arabinose-¹³C Concentration | The concentration may be too low for efficient uptake and metabolism by the cells. Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 25 mM) to identify the optimal concentration. |
| Insufficient Incubation Time | The labeling duration may not be long enough for detectable incorporation into downstream metabolites. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling period. |
| Poor Cell Health or Viability | High concentrations of the isotope or other culture conditions may be adversely affecting cell metabolism. Assess cell viability using a cytotoxicity assay (e.g., MTT or trypan blue exclusion). Also, monitor cell morphology and growth rates. |
| Low Metabolic Pathway Activity | The metabolic pathway that utilizes arabinose may not be highly active in your specific cell type or under your experimental conditions. Consult the literature for known metabolic pathways of arabinose in your cell model to confirm its metabolic potential. |
Issue 2: High Background Noise or Interference in LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Unlabeled Media Components | Residual unlabeled arabinose and other media components can interfere with the analysis. After labeling, thoroughly wash the cell pellet multiple times with a cold, sterile buffer (e.g., PBS) to remove any remaining labeled medium. |
| Contamination During Sample Preparation | Contaminants introduced during sample extraction can obscure the signals from your labeled metabolites. Use high-purity solvents and reagents for metabolite extraction. Ensure all labware is meticulously cleaned. |
| Suboptimal LC-MS Method | The chromatographic separation or mass spectrometry parameters may not be optimized for your target metabolites. Develop and optimize your LC-MS method using unlabeled standards of the metabolites of interest before analyzing your labeled samples. |
| Presence of Unlabeled Impurities in the Tracer | The D-Arabinose-¹³C tracer may contain a small amount of unlabeled D-arabinose. Verify the isotopic purity of your tracer by analyzing a high-concentration solution of the standard alone.[4] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal D-Arabinose-¹³C Concentration
This protocol provides a framework for determining the optimal, non-toxic concentration of D-Arabinose-¹³C for your specific cell line.
Materials:
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D-Arabinose-¹³C
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Cell line of interest
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Arabinose-free cell culture medium
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Dialyzed Fetal Bovine Serum (dFBS) if required
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Multi-well plates (e.g., 6-well or 12-well)
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Phosphate-Buffered Saline (PBS), ice-cold
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Reagents for cytotoxicity assay (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a consistent density that will allow for logarithmic growth during the experiment.
-
Preparation of Labeling Media: Prepare culture media with a range of D-Arabinose-¹³C concentrations. A suggested range is 0, 1, 2.5, 5, 10, and 25 mM. The medium should be free of unlabeled arabinose and supplemented with dFBS if necessary.
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Labeling: Once cells reach the desired confluency (typically 60-70%), replace the standard medium with the prepared labeling media.
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Incubation: Incubate the cells for a predetermined period, for example, 24 or 48 hours.
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Cell Viability Assessment: At the end of the incubation period, perform a cytotoxicity assay to assess the effect of the different D-Arabinose-¹³C concentrations on cell viability.
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Metabolite Extraction: For a preliminary assessment of incorporation, you can harvest the cells from a parallel plate. Wash the cells twice with ice-cold PBS, then quench metabolism and extract metabolites using a cold solvent (e.g., 80% methanol).
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Analysis: Analyze the cell extracts using your chosen analytical method (e.g., LC-MS) to determine the extent of ¹³C incorporation at each concentration.
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Data Interpretation: Select the highest concentration that does not cause significant cytotoxicity and provides sufficient labeling for your downstream analysis.
Protocol 2: Time-Course Experiment for Isotopic Labeling
This protocol helps to determine the optimal incubation time to achieve isotopic steady-state.
Materials:
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D-Arabinose-¹³C at the optimized concentration
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Cell line of interest
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Arabinose-free cell culture medium
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Dialyzed Fetal Bovine Serum (dFBS) if required
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Multiple culture plates or flasks
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Phosphate-Buffered Saline (PBS), ice-cold
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Quenching solution (e.g., 60% methanol, -80°C)
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Extraction solvent (e.g., 80% methanol, -80°C)
Procedure:
-
Cell Seeding: Seed cells in multiple plates or flasks to allow for harvesting at different time points.
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Medium Exchange: When cells are ready for labeling, aspirate the standard medium and wash the cells once with pre-warmed PBS.
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Labeling: Add the pre-warmed culture medium containing the optimized concentration of D-Arabinose-¹³C.
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Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
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Quenching: To harvest, place the culture plate on dry ice and aspirate the medium. Immediately add ice-cold quenching solution to each well to halt metabolic activity.
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Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer the lysate to a microcentrifuge tube. Proceed with your established metabolite extraction protocol.
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Analysis: Analyze the extracts by LC-MS or NMR to measure the fractional enrichment of ¹³C in your target metabolites at each time point.
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Data Interpretation: Plot the fractional enrichment over time. The point at which the enrichment plateaus indicates that isotopic steady-state has been reached.
Data Presentation
Table 1: Representative Data for D-Arabinose-¹³C Dose-Response Experiment
Note: The following data is hypothetical and intended to illustrate expected trends. Actual results will vary depending on the cell line and experimental conditions.
| D-Arabinose-¹³C Concentration (mM) | Cell Viability (%) | Fractional ¹³C Enrichment in a Downstream Metabolite (e.g., Ribose-5-phosphate) |
| 0 (Control) | 100 | 1.1% (Natural Abundance) |
| 1 | 98 | 15% |
| 5 | 97 | 55% |
| 10 | 95 | 80% |
| 25 | 70 | 85% |
Visualizations
References
- 1. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: D-Arabinose-¹³C Metabolic Flux Analysis
Welcome to the technical support center for D-Arabinose-¹³C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of ¹³C-MFA using D-Arabinose as a tracer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to common problems you might encounter during your D-Arabinose-¹³C MFA experiments.
Q1: What is the metabolic fate of D-Arabinose in common model organisms like E. coli?
A1: In organisms such as Escherichia coli, D-arabinose is typically metabolized via a pathway that converts it to D-ribulose.[1][2] D-ribulose is then phosphorylated to D-ribulose-5-phosphate, which enters the pentose phosphate pathway (PPP).[3] The carbon skeleton is then rearranged through the non-oxidative branch of the PPP, producing intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, which can enter glycolysis.
Q2: How do I choose the optimal ¹³C labeling strategy for my D-Arabinose tracer experiment?
A2: The optimal ¹³C-labeled D-Arabinose tracer depends on the specific metabolic pathways you aim to investigate. There is no single "best" tracer for all studies.[4] For instance, uniformly labeled [U-¹³C₅]D-Arabinose is a good starting point for a general overview of its metabolism.[5] However, if you are interested in resolving fluxes through specific pathways, such as the oxidative vs. non-oxidative branches of the pentose phosphate pathway, using positionally labeled arabinose (e.g., [1-¹³C]D-Arabinose or [2-¹³C]D-Arabinose) might provide more precise flux estimates. Designing the experiment using parallel cultures with different tracers can also significantly improve flux resolution.
Q3: I am observing a poor fit between my simulated and measured labeling data. What are the common causes and how can I troubleshoot this?
A3: A poor fit, often indicated by a high sum of squared residuals (SSR), is a common issue in ¹³C-MFA and can stem from several sources. Here’s a systematic approach to troubleshooting:
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Incomplete or Incorrect Metabolic Model: The accuracy of your metabolic network model is crucial.
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Verify Reactions: Ensure all relevant biochemical reactions for D-arabinose metabolism in your organism are included.
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Check Atom Transitions: Double-check that the carbon atom mappings for each reaction are correct.
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Consider Compartmentalization: For eukaryotic cells, accurately representing metabolic compartmentalization (e.g., cytosol vs. mitochondria) is essential.
-
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Failure to Reach Isotopic Steady State: Standard ¹³C-MFA assumes that the system has reached an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.
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Extend Labeling Time: If your system is not at a steady state, you may need to extend the labeling period and re-sample.
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Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods, which do not require this assumption.
-
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Analytical Errors: Issues with sample preparation or analytical instruments can introduce errors.
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Check for Contamination: Ensure samples are not contaminated with unlabeled carbon sources.
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Verify Instrument Performance: Calibrate and validate your mass spectrometer (MS) or Nuclear Magnetic Resonance (NMR) instrument.
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-
Incorrect Data Correction:
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Natural ¹³C Abundance: Always correct your mass isotopomer distribution data for the natural abundance of ¹³C.
-
Q4: My flux confidence intervals are very wide. What does this signify and how can I improve them?
A4: Wide confidence intervals indicate that the calculated fluxes are poorly determined, with a high degree of uncertainty. This can be due to:
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Insufficient Labeling Information: The chosen D-Arabinose tracer may not be providing enough information to resolve the fluxes of interest. Consider using a different labeling strategy or conducting parallel labeling experiments.
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Measurement Errors: High measurement errors can lead to larger uncertainties in flux estimations. Improving the precision of your analytical measurements (GC-MS or NMR) is crucial.
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Model Redundancy: The metabolic model might have redundant pathways that cannot be distinguished with the current labeling data.
Q5: What are the key data processing steps for my raw mass spectrometry data?
A5: The typical workflow for processing raw MS data in ¹³C-MFA involves:
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Peak Integration: Integrate the raw chromatogram peaks to get the signal intensity for different mass isotopologues of your target metabolites.
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Correction for Natural Isotope Abundance: This is a critical step to distinguish the ¹³C incorporated from your tracer from the naturally occurring ¹³C. Various software tools are available for this correction.
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Data Normalization: Normalize the data to account for variations in sample loading and instrument response.
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Calculation of Mass Isotopomer Distributions (MIDs): The corrected and normalized data is used to calculate the fractional abundance of each mass isotopologue for each metabolite.
Experimental Protocols & Data Presentation
Table 1: Key Experimental Steps in D-Arabinose-¹³C MFA
| Step | Detailed Methodology |
| 1. Experimental Design | Select the appropriate ¹³C-labeled D-Arabinose tracer(s). Design parallel labeling experiments if necessary to improve flux resolution. |
| 2. Cell Culture & Labeling | Grow cells in a defined medium. Introduce the ¹³C-labeled D-Arabinose and culture until an isotopic steady state is reached. The time to reach steady state should be determined empirically. |
| 3. Quenching & Metabolite Extraction | Rapidly quench metabolic activity using a cold solvent (e.g., methanol). Extract intracellular metabolites using appropriate protocols to ensure minimal degradation. |
| 4. Analytical Measurement | Analyze metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) to determine the mass isotopomer distributions of key metabolites. |
| 5. Data Analysis & Flux Calculation | Process the raw analytical data, including correction for natural ¹³C abundance. Use MFA software (e.g., METRAN, 13CFLUX2, INCA) to estimate metabolic fluxes by fitting the experimental data to a metabolic model. |
| 6. Statistical Analysis | Perform goodness-of-fit tests and calculate confidence intervals for the estimated fluxes to assess the reliability of the results. |
Table 2: Example Mass Isotopomer Distribution (MID) Data
This table shows a hypothetical MID for a metabolite downstream of D-Arabinose metabolism after labeling with [U-¹³C₅]D-Arabinose.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribulose-5-Phosphate | 0.05 | 0.10 | 0.15 | 0.20 | 0.25 | 0.25 |
| Fructose-6-Phosphate | 0.10 | 0.15 | 0.20 | 0.25 | 0.15 | 0.15 |
| Glyceraldehyde-3-Phosphate | 0.20 | 0.30 | 0.30 | 0.20 | - | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Visualizing Workflows and Pathways
Caption: High-level workflow for D-Arabinose-¹³C metabolic flux analysis.
Caption: Simplified metabolic pathway of D-Arabinose in E. coli.
Caption: Troubleshooting workflow for a poor model fit in ¹³C-MFA.
References
- 1. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. D-Arabinose (U-¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-8477-0.1 [isotope.com]
Technical Support Center: Correcting for Measurement Errors in 13C Metabolic Flux Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during 13C Metabolic Flux Analysis (13C-MFA) experiments.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C-MFA experiments.
Problem: Poor Fit Between Simulated and Measured Labeling Data
A common issue in 13C-MFA is a high sum of squared residuals (SSR), which indicates a poor fit between the model-simulated and experimentally measured isotopic labeling data.[1] An acceptable fit is crucial for the credibility of the estimated fluxes.[1]
Question: My simulated labeling data does not match my experimental measurements. What are the possible causes and how can I fix it?
Answer:
A poor fit between your simulated and measured data can arise from several sources. Here’s a breakdown of potential causes and the steps to troubleshoot them:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect or Incomplete Metabolic Model | The metabolic network model is a fundamental component of 13C-MFA.[1] Errors in the model, such as missing reactions or incorrect atom transitions, can lead to a poor fit.[1] To troubleshoot: Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.Check Atom Transitions: Ensure the atom mapping for each reaction is correct.Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented.[1]Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect. |
| Failure to Reach Isotopic Steady State | A key assumption for standard 13C-MFA is that the system is at an isotopic steady state. If the labeling is still changing over time, the model will not fit the data. To troubleshoot: Extend Labeling Time: If not at a steady state, consider extending the labeling period and re-sampling.Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption. |
| Analytical Errors | Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data. To troubleshoot: Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources.Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument.Data Correction: Apply necessary corrections for the natural abundance of 13C. |
| Gross Measurement Errors | The data may contain significant signal noise or gross measurement errors. To troubleshoot: Perform Replicate Measurements: Analyze biological and technical replicates to get a better estimate of the actual measurement variance. |
Experimental Workflow for Troubleshooting Poor Model Fit
The following diagram illustrates a logical workflow for troubleshooting a poor fit between simulated and measured labeling data.
Problem: Wide Confidence Intervals for Flux Estimates
Even with a good model fit, you might find that the confidence intervals for some of your estimated fluxes are very large.
Question: My flux confidence intervals are very wide. What does this mean and how can I improve them?
Answer:
Wide confidence intervals indicate that the fluxes are poorly determined, meaning there is a high degree of uncertainty in the estimated value. This can be due to several factors:
Possible Causes and Solutions:
| Possible Cause | Solutions |
| Insufficient Labeling Information | The chosen tracer may not produce sufficient labeling variation in the metabolites related to the flux of interest. |
| Redundant or Cyclic Pathways | The structure of the metabolic network itself may make it difficult to resolve certain fluxes independently. |
| High Measurement Noise | Large errors in the labeling data will propagate to the flux estimates. |
Logical Diagram for Improving Flux Confidence Intervals
This diagram outlines the decision-making process for narrowing flux confidence intervals.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of error in labeling measurements?
A1: Accurate labeling measurements are critical for reliable flux estimations. Common sources of error include:
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Background noise and low signal intensity in the mass spectrometer.
-
Overlapping peaks from co-eluting compounds.
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Natural 13C abundance: The natural presence of 13C must be corrected for.
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Sample preparation artifacts: Inconsistent extraction or derivatization can introduce variability.
Q2: Why is it important to correct for the natural abundance of 13C?
A2: It is crucial to distinguish between isotopes introduced experimentally via an isotopically labeled tracer and the isotopes naturally present at the start of an experiment. The natural abundance of stable isotopes, such as 13C, contributes to the measured mass isotopomer distributions of all metabolites. Failure to correct for this can lead to inaccurate quantification of mass isotopomer abundances and, consequently, biased flux estimations.
Q3: How do I correct for the natural abundance of 13C in my mass spectrometry data?
A3: The correction for natural 13C abundance is a necessary step to obtain accurate results for 13C labeling patterns. This is typically done using computational methods that take into account the chemical formula of the metabolite and the natural isotopic abundances of all its elements. Several software packages are available for this purpose.
Experimental Protocol: Correction for Natural 13C Abundance
The following protocol outlines the general steps for correcting mass isotopomer distributions for natural 13C abundance. This process is often automated in software packages.
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Determine the Molecular Formula: For each metabolite (or metabolite fragment) analyzed, determine its precise molecular formula, including any atoms added during derivatization.
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Obtain Mass Isotopomer Distributions (MIDs): Analyze your samples using mass spectrometry to obtain the measured MIDs for each metabolite of interest. It is recommended to list all raw, uncorrected mass isotopomer distributions in your data tables.
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Analyze an Unlabeled Standard: If possible, analyze an unlabeled standard of the metabolite to obtain its natural abundance MID. This can be used to validate the correction algorithm.
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Apply a Correction Algorithm: Use a computational tool to apply a correction matrix to your measured MIDs. This matrix is calculated based on the known natural abundances of all stable isotopes (e.g., 13C, 15N, 18O, 2H). The algorithm essentially deconvolutes the contribution of naturally occurring isotopes from the measured signal.
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Validate the Corrected Data: The output will be the corrected MIDs, which represent the isotopic enrichment solely from the 13C-labeled tracer. These corrected values should be used for flux estimation.
The following diagram illustrates the data processing workflow for natural abundance correction.
Q4: What is the impact of measurement uncertainty on model selection in 13C-MFA?
A4: Measurement uncertainty can significantly impact the selection of the most appropriate metabolic model. Commonly used model selection methods, such as the χ²-test, can be unreliable if the measurement error is not accurately estimated. This can lead to the selection of a model that is either too simple (underfitting) or too complex (overfitting), both of which can result in poor flux estimates. Using independent validation data for model selection can help to mitigate the effects of uncertain measurement errors.
Q5: Should I report the raw or corrected mass isotopomer distributions in my publications?
A5: It is good practice to list all measured, raw (i.e., uncorrected) mass isotopomer distributions in table form in your publications. This is because there is not yet a universal consensus on which correction method is superior, and different algorithms can yield different corrected values. Providing the raw data allows for greater transparency and enables other researchers to re-analyze your data using their preferred correction methods.
References
Technical Support Center: D-Arabinose-¹³C NMR Signal-to-Noise Optimization
Welcome to the technical support center for optimizing the signal-to-noise (S/N) ratio in D-Arabinose-¹³C NMR experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and improving your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio for my D-Arabinose-¹³C NMR experiment inherently low?
A low signal-to-noise ratio in ¹³C NMR is a common challenge due to several inherent factors:
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Low Natural Abundance: The NMR-active isotope, ¹³C, has a natural abundance of only about 1.1%. This means that in a sample of naturally abundant D-Arabinose, only a small fraction of the molecules will contribute to the signal.
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Low Gyromagnetic Ratio: The gyromagnetic ratio of ¹³C is approximately one-fourth that of ¹H, which results in a lower intrinsic sensitivity.[1]
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Long Spin-Lattice Relaxation Times (T₁): Carbon atoms in molecules like D-Arabinose, particularly those with few or no directly attached protons, can have long T₁ relaxation times. If the relaxation delay (D1) between scans is too short, the magnetization does not fully recover, leading to signal attenuation.[1]
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Complexities of Carbohydrate Spectra: D-Arabinose exists in solution as an equilibrium of different forms (anomers), such as α- and β-pyranose and furanose forms.[2] This distribution of the sample into multiple species reduces the concentration of any single form, thereby lowering the signal intensity for each peak.
Troubleshooting Guide
This guide provides solutions to common problems encountered during D-Arabinose-¹³C NMR experiments.
Issue 1: The overall spectrum is very noisy, and I can't distinguish my peaks from the baseline.
This is the most common issue and can be addressed by systematically checking your sample preparation and acquisition parameters.
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Solution 1.1: Increase Sample Concentration. The most direct way to improve the S/N ratio is to increase the concentration of D-Arabinose in your sample.[3] For ¹³C experiments, a higher concentration is generally better, as long as the sample remains soluble.[4]
Parameter Recommendation Sample Amount Aim for 20-50 mg or more in a standard 5 mm NMR tube. Solvent Volume Use a minimal amount of deuterated solvent, typically 0.5-0.6 mL. -
Solution 1.2: Increase the Number of Scans (NS). The S/N ratio increases with the square root of the number of scans. Therefore, to double the S/N, you need to quadruple the number of scans. For dilute samples, this may require a long acquisition time, potentially overnight.
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Solution 1.3: Optimize the Relaxation Delay (D1) and Acquisition Time (AQ). For many standard ¹³C experiments, a relaxation delay of 1-2 seconds is a good starting point. However, for carbons with long T₁ values, a longer D1 may be necessary to allow for full relaxation. A careful optimization of both D1 and AQ can significantly enhance signal strength. For instance, an optimized parameter set with an acquisition time (AQ) of 1.0 s and a relaxation delay (D1) of 2.0 s has been shown to double signal intensity in some cases compared to traditional settings.
-
Solution 1.4: Ensure Proper Probe Tuning. The NMR probe must be properly tuned to the ¹³C frequency. A poorly tuned probe will result in inefficient signal detection and a lower S/N ratio.
Issue 2: I can see the peaks for the protonated carbons, but the signals for quaternary or other non-protonated carbons are missing.
This is often due to the long T₁ relaxation times of non-protonated carbons and the lack of Nuclear Overhauser Effect (NOE) enhancement.
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Solution 2.1: Adjust the Pulse Angle (Flip Angle). Using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse allows for a shorter relaxation delay (D1) without saturating the signal. This is particularly beneficial for carbons with long T₁ values. A 30° pulse is often a good compromise for sensitivity.
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Solution 2.2: Utilize the Nuclear Overhauser Effect (NOE). The NOE can enhance the signal of carbons attached to protons by up to 200%. Ensure that your experiment uses proton decoupling during the relaxation delay to maximize the NOE. Pulse programs like zgdc30 or zgpg30 on Bruker instruments are designed for this.
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Solution 2.3: Use a Relaxation Agent. Adding a small amount of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the T₁ relaxation times of all carbons, including quaternary ones. This allows for a shorter relaxation delay and a faster acquisition of scans, though it may lead to some line broadening.
Experimental Protocols
Protocol 1: Standard ¹³C NMR with Optimized Parameters
This protocol is a good starting point for a standard D-Arabinose sample.
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Sample Preparation:
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Dissolve 20-50 mg of D-Arabinose in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
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Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
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Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup:
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Insert the sample into the spectrometer.
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Lock and shim the spectrometer on the deuterium signal of the solvent.
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Tune the probe for the ¹³C frequency.
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-
Acquisition Parameters (Bruker Example):
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Pulse Program: zgdc30 (or zgpg30)
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Pulse Angle (P1): Calibrate for a 30° pulse.
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Relaxation Delay (D1): 2.0 s
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Acquisition Time (AQ): 1.0 s
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Number of Scans (NS): Start with 128 scans and increase as needed for better S/N.
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Temperature: Set to a stable temperature, e.g., 298 K.
-
-
Data Processing:
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Apply Fourier transformation.
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Phase correct the spectrum.
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Apply an exponential multiplication with a line broadening factor (LB) of 1.0 Hz to improve the S/N ratio at the cost of slightly broader peaks.
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Protocol 2: Using 2D NMR for Sensitivity Enhancement
For very dilute samples, 2D heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) can be more sensitive for detecting protonated carbons than a standard 1D ¹³C experiment.
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Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.
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Acquisition:
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Run a standard proton NMR to determine the proton spectral width.
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Set up a sensitivity-enhanced HSQC experiment.
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The experiment time for a 2D experiment can be significantly shorter than a very long 1D ¹³C experiment for obtaining signals of protonated carbons.
-
Data Summary
The following table summarizes key acquisition parameters and their impact on the S/N ratio.
| Parameter | Typical Starting Value | Effect of Increase | Recommended Action for Low S/N |
| Sample Concentration | 20-50 mg / 0.5 mL | Increases S/N | Increase concentration as much as solubility allows. |
| Number of Scans (NS) | 128 | Increases S/N by √NS | Increase significantly (e.g., 4x for 2x S/N). |
| Relaxation Delay (D1) | 2.0 s | Allows for more complete relaxation, increasing signal per scan. | May need to be increased for non-protonated carbons. |
| Pulse Angle (P1) | 30° | A larger angle gives more signal per scan but requires a longer D1. | Use a smaller angle (30-45°) to allow for a shorter D1. |
| Line Broadening (LB) | 1.0 Hz | Improves S/N in processed spectrum but decreases resolution. | Apply during processing as a final step. |
Visual Guides
References
Technical Support Center: D-Arabinose-¹³C Based Metabolomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Arabinose-¹³C in metabolomics studies.
Troubleshooting Guides
This section addresses specific issues that may arise during D-Arabinose-¹³C based metabolomics experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Detectable ¹³C Incorporation into Downstream Metabolites | 1. Inefficient Cellular Uptake: The specific cell line may have low expression of transporters for D-arabinose. 2. Suboptimal D-Arabinose-¹³C Concentration: The concentration in the medium may be too low for effective uptake and metabolism.[1] 3. Insufficient Incubation Time: The labeling duration might not be long enough to see significant incorporation into downstream metabolite pools.[1] 4. Low Metabolic Pathway Activity: The metabolic pathways utilizing D-arabinose may not be highly active in the chosen cell type or experimental conditions.[1] 5. Cell Health Issues: High concentrations of D-arabinose or other culture conditions may negatively impact cell viability and metabolism.[1] | 1. Literature Review: Check existing literature for known D-arabinose metabolic activity in your cell model. 2. Dose-Response Experiment: Test a range of D-Arabinose-¹³C concentrations (e.g., 1 mM to 25 mM) to find the optimal concentration that provides good labeling without cytotoxicity.[1] 3. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration. 4. Cell Viability Assay: Conduct a cytotoxicity assay (e.g., MTT, trypan blue exclusion) to ensure the chosen D-Arabinose-¹³C concentration is not toxic. |
| Inconsistent Labeling Efficiency Across Replicates | 1. Variability in Cell Seeding Density: Inconsistent cell numbers will lead to different rates of nutrient consumption. 2. Inconsistent Timings: Variations in the timing of media changes and label addition can affect the metabolic state of the cells. 3. Errors in D-Arabinose-¹³C Stock Solution: Inaccurate preparation of the stock solution will lead to incorrect final concentrations. | 1. Precise Cell Counting: Use a consistent and accurate method for cell counting to ensure uniform seeding in all replicates. 2. Standardized Procedures: Adhere to a strict timeline for all experimental steps, including media changes and the addition of the labeled substrate. 3. Careful Stock Preparation: Ensure accurate weighing and dissolution of D-Arabinose-¹³C and sterile filter the stock solution. |
| High Background Noise or Interference in LC-MS/GC-MS Analysis | 1. Incomplete Removal of Unlabeled Media Components: Residual unlabeled arabinose or other media components can interfere with the analysis. 2. Contamination During Sample Preparation: Introduction of contaminants from solvents, tubes, or handling. 3. Suboptimal Analytical Method: The chromatography or mass spectrometry method may not be optimized for arabinose-related metabolites. | 1. Thorough Cell Washing: After labeling, wash the cell pellet multiple times with a cold, sterile buffer (e.g., PBS) to remove residual labeled medium. 2. Use High-Purity Reagents: Employ high-purity solvents and reagents for all sample preparation steps. 3. Method Optimization: Adjust the chromatography gradient and mass spectrometry parameters to improve the separation and detection of your target labeled metabolites. |
| Unexpected ¹³C Labeling Patterns in Metabolites | 1. Metabolic Branching: D-arabinose may enter metabolic pathways at unexpected points or be metabolized through alternative routes. 2. Metabolic Exchange Reactions: Reversible enzymatic reactions can lead to scrambling of the ¹³C label. 3. Contribution from Other Carbon Sources: If the medium is not properly defined, other carbon sources could contribute to the metabolite pools, diluting the ¹³C label. | 1. Pathway Analysis: Carefully review the known metabolic pathways of D-arabinose and its potential connections to other pathways like the pentose phosphate pathway. 2. Isotopomer Analysis: Utilize analytical techniques that can distinguish between different isotopomers of a metabolite to trace the path of the ¹³C label more accurately. 3. Defined Media: Use a well-defined culture medium to control for the contribution of other carbon sources. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of D-Arabinose in mammalian cells?
A1: In eukaryotes, D-arabinose metabolism is closely linked to the pentose phosphate pathway (PPP). It is proposed that D-arabinose can be converted to D-ribulose-5-phosphate, an intermediate of the PPP. From there, the carbon skeleton can be utilized for the synthesis of nucleotides (via ribose-5-phosphate) or enter glycolysis (via fructose-6-phosphate and glyceraldehyde-3-phosphate).
Q2: How can I be sure my cells are at an isotopic steady state?
A2: Isotopic steady state is reached when the isotopic enrichment of intracellular metabolites remains constant over time. To verify this, you should perform a time-course experiment where you collect samples at multiple time points after the introduction of D-Arabinose-¹³C. Analyzing the ¹³C enrichment of key downstream metabolites at each time point will allow you to determine when a plateau is reached. The time to reach isotopic steady state can vary significantly between different metabolites.
Q3: Are there specific analytical challenges associated with D-Arabinose-¹³C?
A3: Yes, the analysis of sugars like D-arabinose can be challenging. For GC-MS analysis, derivatization is required to make the sugar volatile. This can lead to the formation of multiple isomers (e.g., α and β anomers of pyranose and furanose forms), resulting in multiple peaks for a single compound, which can complicate quantification. Careful optimization of the derivatization protocol and chromatographic separation is crucial. For LC-MS, specialized columns, such as those for hydrophilic interaction liquid chromatography (HILIC), are often necessary for good retention and separation of polar metabolites like sugar phosphates.
Q4: Can I use D-Arabinose-¹³C to study cellular redox balance?
A4: Yes, indirectly. Since D-arabinose metabolism is linked to the pentose phosphate pathway, a major source of cellular NADPH, tracing the flux of D-Arabinose-¹³C through this pathway can provide insights into the cell's capacity to produce NADPH. NADPH is critical for maintaining the reduced glutathione pool and protecting against oxidative stress. Therefore, changes in D-arabinose metabolism could reflect alterations in the cellular redox state.
Q5: What are the key considerations for designing a D-Arabinose-¹³C labeling experiment?
A5: Key considerations include:
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Cell Model: Ensure your chosen cell line has the metabolic capacity to utilize D-arabinose.
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Tracer Concentration: Optimize the concentration to achieve sufficient labeling without inducing toxicity.
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Labeling Duration: Determine the appropriate time to reach isotopic steady state for your metabolites of interest.
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Culture Medium: Use a defined medium to avoid confounding results from other carbon sources.
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Controls: Include appropriate controls, such as unlabeled cells and cells grown in the absence of a carbon source, to ensure the observed effects are due to D-arabinose metabolism.
Experimental Protocols
Protocol 1: D-Arabinose-¹³C Labeling in Adherent Mammalian Cells
This protocol provides a general framework for labeling adherent mammalian cells with D-Arabinose-¹³C. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
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Adherent mammalian cells
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Complete culture medium
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D-Arabinose-¹³C
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Phosphate-buffered saline (PBS), sterile
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Ice-cold 0.9% NaCl solution
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Ice-cold methanol
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Cell scraper
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Microcentrifuge tubes
Procedure:
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Cell Seeding: Seed cells in multi-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
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Preparation of Labeling Medium: Prepare the culture medium containing the desired concentration of D-Arabinose-¹³C. Ensure the medium is pre-warmed to 37°C before use.
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Medium Exchange: Aspirate the standard culture medium from the cells and wash once with pre-warmed sterile PBS.
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Labeling: Add the pre-warmed labeling medium containing D-Arabinose-¹³C to the cells.
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Incubation: Incubate the cells for the predetermined optimal duration.
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Quenching Metabolism: To rapidly halt metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution.
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Metabolite Extraction: Immediately add a sufficient volume of ice-cold 80% methanol to cover the cells. Place the plate on dry ice for 5 minutes.
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Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Extraction: Vortex the lysate thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
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Sample Preparation for Analysis: Transfer the supernatant containing the metabolites to a new tube. The sample can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.
Visualizations
Diagram 1: D-Arabinose Metabolism and its Link to the Pentose Phosphate Pathway
References
Dealing with incomplete isotopic steady-state in D-Arabinose-13C experiments
Welcome to the technical support center for D-Arabinose-¹³C isotopic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when dealing with incomplete isotopic steady-state.
Frequently Asked Questions (FAQs)
Q1: What is incomplete isotopic steady-state and why is it a concern in ¹³C labeling experiments?
In ¹³C tracer experiments, an isotopic steady-state is achieved when the fractional enrichment of ¹³C in intracellular metabolites becomes constant over time.[1] However, in many biological systems, particularly with complex metabolic networks or slow-turning-over metabolite pools, achieving a true isotopic steady-state may not be practical or even possible within the experimental timeframe.[2] This is known as incomplete isotopic steady-state. Relying on the assumption of a steady state when it hasn't been reached can lead to inaccurate metabolic flux calculations.[3]
Q2: How is D-Arabinose-¹³C metabolized and what pathways can I expect to see labeled?
In eukaryotes, D-arabinose is proposed to be metabolized by entering the pentose phosphate pathway (PPP). It is likely converted to D-ribulose-5-phosphate, a key intermediate of the PPP.[4] From there, the ¹³C label can be distributed throughout the central carbon metabolism, including glycolysis, the TCA cycle, and biosynthetic pathways for nucleotides and amino acids.[5] The specific labeling patterns will depend on the relative activities of these interconnected pathways.
Q3: What is Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) and how does it address the issue of incomplete steady-state?
INST-MFA is a powerful technique that analyzes the time-course of isotopic labeling in metabolites before a steady-state is reached. By capturing the dynamic changes in mass isotopomer distributions over time, INST-MFA can accurately quantify metabolic fluxes even in systems that are not at isotopic equilibrium. This makes it particularly suitable for studying dynamic metabolic states or systems with slow labeling kinetics.
Q4: How do I design a D-Arabinose-¹³C labeling experiment for INST-MFA?
A successful INST-MFA experiment requires careful planning. Key considerations include:
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Tracer Selection: The choice of ¹³C-labeled D-arabinose (e.g., [1-¹³C]D-arabinose, [U-¹³C₅]D-arabinose) will influence the information that can be obtained about specific pathways.
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Time Points: A series of time points should be selected to capture the transient phase of isotopic enrichment. The optimal timing will depend on the organism and the pathways of interest.
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Metabolic Steady-State: While isotopic steady-state is not required, the system should be in a metabolic steady-state (i.e., constant metabolic fluxes) during the labeling experiment.
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Quenching and Extraction: Rapid and effective quenching of metabolic activity is crucial to preserve the in-vivo labeling patterns of metabolites.
Troubleshooting Guide
Problem Area 1: Low or No Isotopic Enrichment in Downstream Metabolites
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake of D-arabinose. | Verify the expression and activity of pentose transporters in your cell line. Mammalian cells have transporters with varying affinities for different sugars. Consider using a cell line known to metabolize pentoses or genetically engineering your cells to express an appropriate transporter. |
| Slow metabolic conversion of D-arabinose. | The initial steps of D-arabinose metabolism might be slow in your specific cell type. Increase the labeling time to allow for more significant incorporation of the ¹³C label. |
| Dilution of the ¹³C label by unlabeled carbon sources. | Ensure that the culture medium does not contain other carbon sources that can enter the pentose phosphate pathway and dilute the ¹³C-arabinose tracer. |
| Incorrect sample handling. | Review your quenching and extraction protocols to ensure they are rapid and efficient in halting metabolic activity and preserving metabolite integrity. |
Problem Area 2: Difficulty in Quantifying Pentose Phosphate Pathway (PPP) Fluxes
| Possible Cause | Troubleshooting Step |
| Reversible reactions in the PPP. | The reversible nature of the non-oxidative PPP reactions can complicate flux analysis. Using specifically labeled tracers, such as [1,2-¹³C₂]glucose alongside your D-arabinose experiment, can help to better resolve these fluxes. |
| Interconnectedness with glycolysis. | The PPP and glycolysis share several intermediates, making it challenging to distinguish the fluxes through each pathway. A comprehensive metabolic model that includes both pathways is essential for accurate flux determination. |
| Low abundance of PPP intermediates. | PPP metabolites are often present at low concentrations, making their detection and accurate quantification challenging. Optimize your analytical method (e.g., LC-MS/MS) for sensitivity and consider using techniques to enrich for these metabolites. |
Data Presentation
Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Over Time in a D-Arabinose-¹³C Experiment
This table illustrates the expected trend of ¹³C enrichment in key metabolites following the introduction of [U-¹³C₅]D-arabinose. The values are for illustrative purposes and will vary based on the specific experimental conditions.
| Metabolite | Time Point 1 (e.g., 5 min) | Time Point 2 (e.g., 30 min) | Time Point 3 (e.g., 60 min) | Time Point 4 (e.g., 120 min) |
| D-Arabinose-5-phosphate | 85% | 95% | 98% | 99% |
| Ribulose-5-phosphate | 60% | 85% | 92% | 95% |
| Fructose-6-phosphate | 25% | 55% | 75% | 85% |
| 3-Phosphoglycerate | 15% | 40% | 60% | 75% |
| Citrate | 5% | 20% | 40% | 55% |
Experimental Protocols
Key Experiment: Isotopically Non-Stationary ¹³C Metabolic Flux Analysis (INST-MFA)
This protocol provides a general framework for conducting an INST-MFA experiment with D-Arabinose-¹³C.
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Cell Culture and Metabolic Steady-State: Culture cells under conditions that ensure a metabolic steady-state. This is typically achieved during the exponential growth phase in a chemostat or by carefully controlling conditions in batch culture.
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Tracer Introduction: At time zero, replace the existing medium with a medium containing the ¹³C-labeled D-arabinose at the desired concentration.
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Time-Course Sampling: Collect cell samples at multiple, predetermined time points during the transient labeling phase.
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Quenching: Immediately quench metabolic activity to preserve the isotopic labeling of intracellular metabolites. A common method is rapid filtration followed by immersion in a cold solvent like liquid nitrogen or a cold methanol/water mixture.
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Metabolite Extraction: Extract metabolites from the quenched cells using a suitable solvent system (e.g., a chloroform/methanol/water mixture).
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Analytical Measurement: Analyze the isotopic labeling of target metabolites using mass spectrometry (e.g., GC-MS or LC-MS/MS).
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Computational Flux Estimation: Use specialized software to fit the time-course labeling data to a metabolic network model and estimate the intracellular fluxes.
Mandatory Visualization
Caption: Proposed metabolic fate of D-Arabinose-¹³C in eukaryotic cells.
Caption: General workflow for Isotopically Non-Stationary Metabolic Flux Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of alternate metabolic strategies for the utilization of D-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Arabinose-¹³C MFA Data Processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Arabinose-¹³C for Metabolic Flux Analysis (MFA).
Troubleshooting Guides
This section addresses specific issues that may arise during D-Arabinose-¹³C MFA experiments, from experimental setup to data analysis.
Problem: Low or Undetectable ¹³C Enrichment in Downstream Metabolites
Question: I have completed my D-Arabinose-¹³C labeling experiment, but the mass spectrometry (MS) data shows very low or no incorporation of ¹³C into key metabolites of the Pentose Phosphate Pathway (PPP) and central carbon metabolism. What could be the cause?
Answer:
Low ¹³C enrichment is a common challenge when using alternative carbon sources like D-arabinose. Several factors could be contributing to this issue:
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Inefficient Cellular Uptake: Unlike glucose, D-arabinose uptake can be significantly slower in many cell lines, particularly mammalian cells, which may lack efficient transporters for this specific pentose sugar.
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Slow Metabolic Conversion: The initial enzymatic steps for D-arabinose catabolism might be slow or have low activity in the chosen biological system, leading to a bottleneck at the entry point of the metabolic network.
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Insufficient Labeling Duration: The time required to reach isotopic steady state can be considerably longer for D-arabinose compared to glucose. If the labeling period is too short, the ¹³C label will not have sufficient time to incorporate throughout the metabolic network.
Troubleshooting Steps:
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Verify D-Arabinose Uptake:
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Conduct a pilot experiment to measure the rate of D-arabinose consumption from the culture medium.
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If uptake is low, consider using a cell line known to metabolize D-arabinose or genetically engineering your cell line to express a suitable pentose transporter.
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Optimize Labeling Time:
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Perform a time-course experiment, harvesting cells at multiple time points (e.g., 8, 16, 24, 48 hours) to determine when isotopic enrichment in key downstream metabolites, such as sedoheptulose-7-phosphate, reaches a plateau.
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Increase Tracer Concentration:
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Carefully increase the concentration of D-Arabinose-¹³C in the labeling medium. However, be cautious of potential toxicity or off-target effects at very high concentrations.
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Problem: Poor Fit Between Simulated and Measured Labeling Data
Question: My MFA software (e.g., INCA, 13CFLUX2) reports a high residual sum of squares (RSS), indicating a poor fit between the model's simulated mass isotopomer distributions and my experimental data. How can I resolve this?
Answer:
A poor model fit suggests that the mathematical model does not accurately represent the biological reality of your experiment. Here are the primary areas to investigate:
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Incorrect or Incomplete Metabolic Model: The metabolic network model is the foundation of your MFA. Missing reactions, incorrect cofactors, or inaccurate compartmentalization can lead to a poor fit. The catabolism of D-arabinose is not as universally defined as glycolysis, and pathway variations exist between organisms.
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Inaccurate Atom Transitions: The atom mapping for each reaction in your model must be precise. Errors in these transitions will lead to incorrect predictions of labeling patterns.
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Failure to Reach Isotopic Steady State: Standard steady-state MFA assumes that the isotopic labeling of all metabolites is stable over time. If your cells have not reached this state, the model will not fit the data.[1]
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Analytical Errors: Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data.
Troubleshooting Steps:
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Review Your Metabolic Model:
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Ensure your model includes the correct pathway for D-arabinose catabolism for your specific organism. In many bacteria, this involves isomerization to D-ribulose, phosphorylation to D-ribulose-1-phosphate, and subsequent cleavage.[2]
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Verify the atom transitions for each reaction. The pathway for D-arabinose entering the pentose phosphate pathway is depicted below.
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Caption: Metabolic fate of D-Arabinose-¹³C entering central carbon metabolism.
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Verify Isotopic Steady State:
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As mentioned previously, analyze samples from multiple time points to confirm that the mass isotopomer distributions of key metabolites are stable. If not, you may need to use non-stationary MFA (INST-MFA) software or extend your labeling time.
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Check for Analytical Errors:
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Review your raw analytical data for signs of contamination, co-eluting peaks, or instrument malfunction.
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Ensure that you have correctly accounted for the natural abundance of ¹³C in your data processing steps.
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Caption: Troubleshooting workflow for a poor model fit in ¹³C-MFA.
Frequently Asked Questions (FAQs)
Experimental Design
Q1: How do I choose the right ¹³C-labeled D-arabinose tracer?
A1: The choice of tracer depends on the specific pathways you aim to resolve. While uniformly labeled [U-¹³C₅]D-arabinose is a common starting point for tracing the entire carbon backbone, positionally labeled tracers can provide more specific information. For instance, [1-¹³C]D-arabinose can be used to track the fate of the first carbon atom through the oxidative and non-oxidative branches of the PPP. It is highly recommended to perform in silico tracer selection experiments using your MFA software to predict which tracer will provide the best resolution for your fluxes of interest.
Q2: What are the key differences in experimental setup when using D-arabinose compared to glucose?
A2: When using D-arabinose, you should consider the following:
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Adaptation Phase: It may be beneficial to adapt your cells to a medium containing unlabeled D-arabinose for a period before introducing the ¹³C-labeled tracer to induce the necessary metabolic enzymes.
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Longer Labeling Times: As mentioned, expect to use longer labeling times to reach isotopic steady state.
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Media Composition: Ensure your base medium is free of any other carbon sources that could dilute the ¹³C label, unless you are specifically studying co-metabolism.
Data Acquisition and Analysis
Q3: What are the main analytical challenges when measuring ¹³C-labeled intermediates of the pentose phosphate pathway?
A3: The analysis of PPP intermediates by LC-MS or GC-MS can be challenging due to:
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Isomer Separation: Many PPP intermediates are isomers (e.g., ribose-5-phosphate, ribulose-5-phosphate, xylulose-5-phosphate). Chromatographic separation of these is crucial for accurate quantification and can be difficult to achieve.[3]
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Analyte Stability: Phosphorylated sugars can be unstable and may degrade during sample preparation and analysis.
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Derivatization for GC-MS: For GC-MS analysis, derivatization is required to make the polar sugar phosphates volatile. This multi-step process can introduce variability and potential for analyte degradation.[4]
Q4: My flux confidence intervals are very wide for certain reactions. What does this mean and how can I improve them?
A4: Wide confidence intervals indicate that the flux of a particular reaction is poorly resolved by your experimental data. This can be due to:
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Insufficient Labeling Information: The D-arabinose tracer may not produce enough distinct labeling patterns in the metabolites related to that specific flux.
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Network Structure: Some fluxes, particularly those in parallel pathways or cycles, are inherently difficult to resolve.
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High Measurement Noise: Large errors in your mass isotopomer data will propagate to the flux estimates.
To improve flux resolution, you can:
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Use a Different Tracer: Perform an in silico analysis to identify a more informative D-arabinose tracer or consider a parallel labeling experiment with a different tracer (e.g., ¹³C-glucose).
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Include Additional Measurements: If possible, measure the labeling patterns of additional metabolites that are closely related to the poorly resolved flux.
Experimental Protocols
Detailed Methodology for D-Arabinose-¹³C Labeling Experiment
This protocol provides a general framework for a steady-state ¹³C labeling experiment using D-arabinose. Optimization for specific cell lines and research questions is necessary.
1. Materials
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[U-¹³C₅]D-arabinose (or other specified labeled variant)
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Arabinose-free and glucose-free cell culture medium (e.g., DMEM)
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Dialyzed fetal bovine serum (dFBS)
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Cell line of interest
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Sterile PBS
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Ice-cold 80% methanol (quenching solution)
2. Cell Culture and Labeling
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Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and reach the desired confluency (typically 70-80%).
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Adaptation (Optional): One day before labeling, switch the cells to a medium containing unlabeled D-arabinose at the same concentration as your planned labeled experiment.
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Labeling:
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Prepare the labeling medium by dissolving the ¹³C-D-arabinose in the arabinose-free medium, supplemented with dFBS and other necessary components.
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Remove the old medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.
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Incubate for the predetermined time required to reach isotopic steady state.
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3. Metabolite Quenching and Extraction
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Quenching:
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Place the culture plate on ice.
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Quickly aspirate the labeling medium.
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Immediately wash the cells with ice-cold PBS.
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Add a sufficient volume of ice-cold 80% methanol to cover the cells.
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Extraction:
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Place the plate at -80°C for at least 15 minutes.
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Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
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Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
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Transfer the supernatant containing the metabolites to a new tube.
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4. Sample Preparation for MS Analysis
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Drying: Dry the metabolite extracts using a vacuum concentrator.
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Reconstitution/Derivatization:
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For LC-MS , reconstitute the dried metabolites in a suitable solvent (e.g., 50% acetonitrile).
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For GC-MS , perform the necessary derivatization steps (e.g., methoximation followed by silylation).
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Analysis: Analyze the samples using an appropriate LC-MS or GC-MS method to determine the mass isotopomer distributions of target metabolites.
Data Presentation
The primary quantitative data from your MS analysis will be the Mass Isotopomer Distributions (MIDs) for various metabolites. This data, along with substrate uptake and product secretion rates, will be used as inputs for your MFA software. An example of how to structure your MID data is provided below.
Table 1: Example Mass Isotopomer Distribution Data for Key Metabolites
| Metabolite | Mass Isotopomer | Fractional Abundance (%) |
| Ribose-5-phosphate | M+0 | 10.5 |
| M+1 | 5.2 | |
| M+2 | 8.3 | |
| M+3 | 15.7 | |
| M+4 | 25.3 | |
| M+5 | 35.0 | |
| Sedoheptulose-7-phosphate | M+0 | 8.1 |
| M+1 | 12.4 | |
| M+2 | 18.9 | |
| M+3 | 22.6 | |
| M+4 | 19.5 | |
| M+5 | 13.8 | |
| M+6 | 4.7 | |
| M+7 | 0.0 |
This structured data, along with a well-defined metabolic model and atom transitions, will form the basis of your D-Arabinose-¹³C MFA.
References
- 1. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
Validation & Comparative
Illuminating the Pentose Phosphate Pathway: A Comparative Guide to D-Arabinose-¹³C Tracing for Metabolic Network Model Validation
For researchers, scientists, and drug development professionals seeking to accurately validate metabolic network models, the choice of isotopic tracer is paramount. While ¹³C-glucose and ¹³C-glutamine are well-established tools for probing central carbon metabolism, the use of less common tracers like D-Arabinose-¹³C offers a targeted approach for investigating specific pathways, particularly the pentose phosphate pathway (PPP). This guide provides a comprehensive comparison of D-Arabinose-¹³C tracing with established methods, offering insights into its potential advantages and limitations, supported by experimental protocols and data interpretation strategies.
Metabolic Flux Analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of the cellular phenotype.[1] The selection of an appropriate ¹³C-labeled substrate is a critical experimental design parameter that significantly influences the precision and accuracy of the estimated fluxes.[2] This guide focuses on the application of D-Arabinose-¹³C as a specialized tracer and compares its utility to the more broadly used ¹³C-glucose and ¹³C-glutamine tracers.
Principles of Isotopic Tracers in Metabolic Flux Analysis
The core principle of ¹³C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally estimate the intracellular fluxes.[3] Different tracers provide distinct labeling patterns that offer varying degrees of resolution for different pathways.[2]
D-Arabinose-¹³C: A Specific Probe for the Pentose Phosphate Pathway
D-arabinose, a five-carbon sugar, is metabolized in many organisms by entering the pentose phosphate pathway (PPP).[4] This makes ¹³C-labeled D-arabinose a potentially powerful tool for specifically interrogating the fluxes through this crucial pathway, which is responsible for generating NADPH and precursors for nucleotide biosynthesis.
While direct comparative experimental data on the performance of D-Arabinose-¹³C against other tracers is limited in publicly available literature, its metabolic fate suggests distinct advantages for studying the PPP. By introducing the ¹³C label directly into the pentose phosphate pool, it can provide more direct and sensitive measurements of PPP fluxes compared to glucose tracers, where the label is distributed between glycolysis and the PPP.
Comparison of ¹³C Tracers for Metabolic Flux Analysis
The choice of tracer significantly impacts the accuracy and resolution of flux estimations for different metabolic pathways. The following table summarizes the key characteristics and primary applications of D-Arabinose-¹³C in comparison to the widely used ¹³C-glucose and ¹³C-glutamine tracers.
| Feature | D-Arabinose-¹³C | ¹³C-Glucose | ¹³C-Glutamine |
| Primary Metabolic Entry Point | Pentose Phosphate Pathway (PPP) | Glycolysis and Pentose Phosphate Pathway | Tricarboxylic Acid (TCA) Cycle (via anaplerosis) |
| Primary Application | High-resolution analysis of PPP fluxes. | General analysis of central carbon metabolism, including glycolysis and PPP. | Analysis of TCA cycle fluxes, anaplerosis, and amino acid metabolism. |
| Advantages | - Potentially higher sensitivity and precision for PPP flux determination.- Reduced complexity in labeling patterns for PPP metabolites. | - Well-established protocols and extensive literature.- Provides a broad overview of central carbon metabolism. | - Excellent for resolving TCA cycle and anaplerotic fluxes. |
| Disadvantages | - Limited commercial availability and higher cost.- Scarce literature and established protocols.- Provides limited information on glycolytic fluxes. | - Labeling patterns can be complex to deconvolute for specific PPP flux analysis. | - Offers minimal information for glycolysis and the PPP. |
| Recommended Isotopomer(s) | Uniformly labeled [U-¹³C₅]D-arabinose or specifically labeled variants. | [1,2-¹³C₂]glucose for PPP analysis; [U-¹³C₆]glucose for general metabolism. | [U-¹³C₅]glutamine for TCA cycle analysis. |
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility of ¹³C tracer experiments. Below are generalized protocols for utilizing D-Arabinose-¹³C, ¹³C-Glucose, and ¹³C-Glutamine in metabolic flux analysis studies.
Protocol 1: D-Arabinose-¹³C Metabolic Flux Analysis
This protocol provides a general framework. Specific details will require optimization based on the cell type and experimental goals.
-
Cell Culture: Culture cells of interest to mid-log phase in a standard growth medium.
-
Tracer Introduction: Replace the standard medium with a medium containing a defined concentration of D-Arabinose-¹³C. The optimal concentration should be determined empirically to ensure sufficient labeling without inducing metabolic perturbations.
-
Isotopic Steady State: Incubate cells for a sufficient duration to achieve isotopic steady state in key metabolites of the pentose phosphate pathway. This time should be determined through time-course experiments.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Derivatize metabolites as required for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment in key metabolites (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) using GC-MS or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Correct for natural isotope abundance and use the mass isotopomer distributions to calculate metabolic fluxes using MFA software.
Protocol 2: ¹³C-Glucose Metabolic Flux Analysis in E. coli
This protocol is adapted for use with Escherichia coli.
-
Cell Culture: Grow E. coli in M9 minimal medium with a defined concentration of glucose to mid-log phase.
-
Tracer Introduction: In parallel cultures, use different ¹³C-labeled glucose tracers (e.g., [1,2-¹³C₂]glucose, 100% [U-¹³C₆]glucose, or mixtures).
-
Isotopic Steady State: Continue the culture to ensure isotopic steady state is reached in protein-bound amino acids.
-
Cell Harvesting and Hydrolysis: Harvest the cells by centrifugation, wash, and hydrolyze the cell pellet to release amino acids.
-
Derivatization: Derivatize the amino acids for GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of the derivatized amino acids using GC-MS.
-
Flux Calculation: Use the measured labeling patterns and extracellular flux rates (glucose uptake, lactate secretion) to constrain a metabolic model and calculate intracellular fluxes.
Protocol 3: ¹³C-Glutamine Metabolic Flux Analysis in Mammalian Cells
This protocol is designed for mammalian cell cultures.
-
Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency in a complete medium.
-
Tracer Introduction: Replace the culture medium with a medium containing the ¹³C-labeled glutamine tracer (e.g., [U-¹³C₅]glutamine). The medium should also contain unlabeled glucose.
-
Isotopic Steady State: Incubate the cells for a sufficient time to reach isotopic steady state in TCA cycle intermediates (typically within a few hours).
-
Metabolite Extraction: Quench metabolism by rapidly aspirating the medium and adding ice-cold 80% methanol.
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet debris. The supernatant is used for analysis.
-
Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of intracellular metabolites, particularly TCA cycle intermediates, using LC-MS/MS.
-
Flux Calculation: Utilize the measured labeling patterns and a metabolic model to calculate intracellular fluxes.
Visualization of Metabolic Pathways and Experimental Workflows
Visualizing the flow of atoms and the experimental process is essential for understanding and communicating the results of ¹³C-MFA studies.
References
A Comparative Guide to Tracers for Pentose Phosphate Pathway Analysis: D-Arabinose-13C vs. [1,2-13C2]glucose
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is critical for understanding cellular physiology and disease. The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. This guide provides a detailed comparison of two isotopic tracers, D-Arabinose-13C and [1,2-13C2]glucose, for the analysis of the PPP.
While both are 13C-labeled carbohydrates, their metabolic fates and utility in tracing the PPP are vastly different. This guide will objectively compare their performance, provide supporting experimental data, and detail the necessary experimental protocols.
Executive Summary
Extensive research and experimental data firmly establish [1,2-13C2]glucose as a superior and well-validated tracer for analyzing the Pentose Phosphate Pathway in mammalian systems.[1][2][3] Its metabolic route through the PPP and glycolysis generates distinct and measurable labeling patterns in downstream metabolites, allowing for precise flux calculations.[3][4] In contrast, This compound is not a conventional tracer for mammalian PPP analysis. Studies on D-arabinose metabolism, primarily in microorganisms, reveal catabolic pathways that do not directly enter the PPP in a manner that would allow for accurate flux measurements comparable to glucose tracers.
Comparative Analysis of Tracer Metabolism and Performance
| Feature | [1,2-13C2]glucose | This compound |
| Entry into Central Metabolism | Enters glycolysis as glucose-6-phosphate, a direct precursor to the PPP. | Does not directly enter the mainstream glycolytic or pentose phosphate pathways in mammalian cells in a comparable manner to glucose. In organisms like E. coli, it is metabolized via a separate pathway. |
| Metabolic Fate in PPP Analysis | Metabolism through the oxidative PPP results in the loss of the C1 carbon, leading to singly labeled pentose phosphates. Glycolytic processing retains both 13C labels. This differential labeling is key to calculating PPP flux. | In E. coli, D-arabinose is converted to D-ribulose-1-phosphate and then cleaved into dihydroxyacetone phosphate and glycolaldehyde. This pathway is distinct from the PPP's mechanism of generating pentoses from glucose. |
| Precision in PPP Flux Measurement | Provides high-precision estimates for both glycolysis and the PPP. | Not suitable for precise PPP flux measurement in mammalian systems due to its alternative metabolic routing. |
| Established Methodology | A widely used and well-documented tracer for 13C metabolic flux analysis (MFA) of the PPP. | Not an established tracer for mammalian PPP analysis. Research on its metabolism is primarily in microbiology. |
Metabolic Fate and Signaling Pathways
[1,2-13C2]glucose Metabolism
[1,2-13C2]glucose is a powerful tracer because its labeled carbons are differentially processed by glycolysis and the PPP. In glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules, with the original C1 and C2 of glucose becoming C3 and C2 of lactate, respectively. Thus, glycolysis of [1,2-13C2]glucose produces [2,3-13C2]lactate.
In the oxidative branch of the PPP, the C1 carbon of glucose-6-phosphate is removed as CO2. Therefore, if [1,2-13C2]glucose enters the PPP, the resulting pentose phosphate will only be labeled at the original C2 position. This singly labeled pentose phosphate can then re-enter the glycolytic pathway and be converted to lactate, resulting in [3-13C]lactate. By measuring the ratio of singly to doubly labeled lactate, the relative flux through the PPP can be determined.
D-Arabinose Metabolism in E. coli
Research in Escherichia coli has shown that D-arabinose is metabolized through a pathway involving enzymes from the L-fucose catabolic pathway. D-arabinose is first isomerized to D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate. This intermediate is subsequently cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP can enter glycolysis, but this pathway is fundamentally different from the direct entry of glucose into the PPP.
Experimental Protocols
A general workflow for 13C metabolic flux analysis is applicable when using [1,2-13C2]glucose.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing [1,2-13C2]glucose as the sole glucose source. The concentration should be consistent with standard culture conditions.
-
Labeling Duration: Incubate cells in the labeled medium for a sufficient period to achieve isotopic steady state. This is typically determined empirically but is often between 10 and 24 hours.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Harvesting: Scrape the cells and collect the cell extract.
-
Centrifugation: Centrifuge the extract to pellet cell debris and proteins. The supernatant contains the metabolites.
Analytical Measurement
-
Instrumentation: Analyze the isotopic labeling of metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Derivatization (for GC-MS): Metabolites are often derivatized to increase their volatility for GC-MS analysis.
-
Data Acquisition: Collect mass isotopomer distributions for key downstream metabolites such as lactate and amino acids derived from glycolytic intermediates.
Data Analysis and Flux Calculation
-
Software: Use specialized software (e.g., INCA, Metran) for 13C-Metabolic Flux Analysis.
-
Modeling: A metabolic network model is used to simulate the expected labeling patterns for a given set of metabolic fluxes.
-
Flux Estimation: The software iteratively adjusts the flux values to minimize the difference between the experimentally measured and the simulated labeling patterns.
Conclusion
For researchers aiming to quantify Pentose Phosphate Pathway flux with high precision, [1,2-13C2]glucose is the unequivocally superior and validated tracer . Its well-understood metabolism provides distinct isotopic signatures for glycolysis and the PPP, enabling robust and accurate flux calculations.
Conversely, This compound is not a suitable tracer for PPP analysis in mammalian systems . Its metabolism follows a different, non-canonical pathway that does not directly inform on the flux through the conventional PPP. While studies on D-arabinose metabolism in microorganisms are valuable in their own right, these findings are not transferable to PPP flux analysis in mammalian cells.
By selecting the appropriate tracer based on established metabolic pathways, researchers can ensure the generation of meaningful and accurate data to advance their understanding of cellular metabolism in health and disease.
References
A Comparative Guide to D-Arabinose-¹³C and Uniformly Labeled Glucose in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, the selection of an appropriate isotopic tracer is paramount for elucidating cellular pathways and quantifying metabolic fluxes. This guide provides an objective comparison between D-Arabinose-¹³C and uniformly labeled glucose ([U-¹³C]glucose), two powerful tools for dissecting central carbon metabolism. By examining their distinct metabolic fates and the insights each provides, researchers can make informed decisions to best suit their experimental goals.
Probing Different Entry Points into Central Carbon Metabolism
The fundamental difference between D-Arabinose-¹³C and [U-¹³C]glucose lies in their entry points and subsequent metabolism. Uniformly labeled glucose, a six-carbon sugar, is a cornerstone of metabolic flux analysis (MFA), providing a global overview of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] As it is metabolized, all six of its carbon atoms are labeled, allowing for the comprehensive tracing of carbon transitions throughout these interconnected pathways.[2]
D-Arabinose, a five-carbon sugar, offers a more targeted approach, primarily for investigating the pentose phosphate pathway.[1][3] In many organisms, D-arabinose is converted to D-ribulose and then phosphorylated to D-ribulose-5-phosphate, a key intermediate of the non-oxidative PPP. This direct entry into the PPP provides a unique lens to study the dynamics of this pathway, which is crucial for generating NADPH and precursors for nucleotide biosynthesis.
Quantitative Data Presentation: A Comparative Look
| Metabolite | Fractional ¹³C Enrichment (%) from L-[2-¹³C]Arabinose | Key Metabolic Pathway Indicated |
| Arabitol | >1% | Pentose reduction/oxidation |
| Trehalose | >1% | Pentose Phosphate Pathway & Glycolysis/Gluconeogenesis |
| Xylitol | >1% | Pentose reduction/oxidation |
| Ribitol | >1% | Pentose Phosphate Pathway |
Data adapted from a study on L-arabinose metabolism in yeasts, which demonstrates the principle of using a ¹³C-labeled pentose to trace the pentose phosphate pathway and related metabolic routes.
In contrast, using [U-¹³C]glucose would typically result in high enrichment in glycolytic intermediates (e.g., lactate) and TCA cycle intermediates (e.g., citrate, malate), in addition to PPP metabolites. However, the interpretation of PPP flux from [U-¹³C]glucose can be complex due to the recycling of labeled carbons. For more precise PPP flux analysis using glucose, specifically labeled tracers like [1,2-¹³C₂]glucose are often preferred as they generate unique labeling patterns in downstream metabolites.
Experimental Protocols
Protocol for ¹³C-Labeling Experiment with a Pentose Tracer (Adapted from L-[2-¹³C]Arabinose Study)
This protocol outlines the key steps for a typical metabolic labeling experiment using a ¹³C-labeled pentose sugar, followed by NMR analysis.
-
Cell Culture and Preparation:
-
Cultivate the cells of interest to the desired growth phase in a standard medium.
-
Harvest the cells by centrifugation and wash them to remove residual medium.
-
Resuspend the cells in a defined medium lacking a carbon source to a specific density.
-
-
¹³C-Labeling:
-
Initiate the experiment by adding the ¹³C-labeled arabinose (e.g., L-[2-¹³C]arabinose) to the cell suspension at a predetermined concentration.
-
Incubate the cells under controlled conditions (e.g., temperature, aeration) for a specific duration to allow for the uptake and metabolism of the tracer.
-
-
Metabolite Extraction:
-
Quench the metabolic activity rapidly, for instance, by adding cold perchloric acid to the cell suspension.
-
Lyse the cells and neutralize the extract.
-
Separate the cell debris by centrifugation to obtain the cell extract containing the labeled metabolites.
-
-
NMR Spectroscopy Analysis:
-
Analyze the cell extracts using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the ¹³C-labeled metabolites.
-
Determine the fractional ¹³C enrichment of specific carbons in the identified metabolites by comparing the signal intensity of the labeled carbon to the total amount of the metabolite (quantified by a method like HPLC).
-
General Protocol for ¹³C-Metabolic Flux Analysis using Labeled Glucose
-
Isotopic Labeling Experiment:
-
Culture cells in a medium containing the chosen ¹³C-labeled glucose (e.g., [U-¹³C]glucose or [1,2-¹³C₂]glucose) until a metabolic and isotopic steady state is reached.
-
-
Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolism and harvest the cells.
-
Extract intracellular metabolites using a suitable solvent system.
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the mass isotopomer distributions (MIDs) for key metabolites.
-
-
Metabolic Flux Analysis:
-
Use computational software to fit the experimentally determined MIDs to a metabolic network model. This allows for the estimation of intracellular metabolic fluxes.
-
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic fates of uniformly labeled glucose and D-arabinose, highlighting their distinct routes through central carbon metabolism.
Caption: Metabolic fate of uniformly labeled glucose.
Caption: Metabolic fate of D-Arabinose-¹³C.
Objective Comparison and Recommendations
| Feature | D-Arabinose-¹³C | Uniformly Labeled Glucose ([U-¹³C]Glucose) |
| Primary Pathway Traced | Pentose Phosphate Pathway (non-oxidative) | Glycolysis, Pentose Phosphate Pathway, TCA Cycle |
| Specificity | High for the PPP, as it bypasses the initial steps of glycolysis and the oxidative PPP. | Broad, providing a global view of central carbon metabolism. |
| Advantages | - Provides a direct window into the non-oxidative PPP.- Can help to resolve fluxes within the PPP with greater clarity.- Potentially less complex labeling patterns in downstream metabolites originating from the PPP. | - Traces a wider range of metabolic pathways simultaneously.- Well-established tracer with extensive literature and analysis tools available.- Provides insights into the interplay between glycolysis, PPP, and TCA cycle. |
| Limitations | - Does not provide information on glycolysis or the oxidative phase of the PPP directly.- Its metabolism may not be active in all cell types or organisms. | - Labeling patterns from the PPP can be complex to interpret due to carbon recycling.- May not be the most precise tracer for quantifying PPP flux compared to specifically labeled glucose tracers (e.g., [1,2-¹³C₂]glucose). |
| Best For | - Detailed investigation of the non-oxidative pentose phosphate pathway.- Studies where the focus is on nucleotide and NADPH biosynthesis from pentoses. | - Global metabolic phenotyping.- Initial metabolic flux analysis to identify active pathways.- Studies investigating the overall distribution of glucose-derived carbon. |
Conclusion
Both D-Arabinose-¹³C and uniformly labeled glucose are valuable tracers in metabolic research, each with its own strengths and ideal applications. [U-¹³C]glucose is an excellent choice for a comprehensive, system-level view of central carbon metabolism. However, for researchers specifically interested in the intricate workings of the pentose phosphate pathway, D-Arabinose-¹³C offers a more targeted and potentially less ambiguous approach. The choice of tracer should ultimately be guided by the specific research question and the metabolic pathways of primary interest. For a more refined analysis of the PPP using a hexose tracer, specifically labeled glucose isotopomers such as [1,2-¹³C₂]glucose should also be considered, as they are designed to maximize the precision of flux estimations for this particular pathway.
References
- 1. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of in vivo 13C nuclear magnetic resonance spectroscopy to elucidate L-arabinose metabolism in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of D-Arabinose-¹³C MFA Results: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) using ¹³C-labeled D-arabinose is a powerful technique to quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. However, the validation of these flux maps is critical to ensure the accuracy and reliability of the findings. Cross-validation with orthogonal methods provides a robust approach to substantiate MFA results. This guide offers an objective comparison of D-arabinose-¹³C MFA with alternative validation techniques, supported by detailed experimental protocols and data presentation frameworks.
While direct quantitative cross-validation studies for D-arabinose-¹³C MFA are not extensively available in the public domain, this guide draws upon established principles of metabolic research and data from analogous studies with other pentose sugars, such as D-xylose, to provide a comprehensive comparative framework.
Comparative Overview of Methodologies
A thorough understanding of the strengths and limitations of each technique is essential for designing a comprehensive validation strategy. The following table provides a qualitative comparison of ¹³C-MFA with other common methodologies used to probe cellular metabolism.
| Method | Principle | Primary Output | Advantages | Limitations |
| D-Arabinose-¹³C MFA | Cells are fed ¹³C-labeled D-arabinose. The distribution of ¹³C in downstream metabolites is measured by MS or NMR and used to calculate intracellular reaction rates (fluxes). | Quantitative flux map of central carbon metabolism originating from D-arabinose. | Provides a direct, quantitative measure of pathway activity. High resolution of relative and absolute fluxes. | Technically complex and computationally intensive. Assumes metabolic and isotopic steady state. |
| Seahorse XF Analyzer | Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. | Real-time data on mitochondrial respiration and glycolysis. | High-throughput and provides a dynamic view of cellular bioenergetics. Relatively easy to perform. | Provides an indirect measure of metabolic fluxes. Does not resolve individual pathway fluxes. |
| Transcriptomics (RNA-Seq) | High-throughput sequencing of the entire transcriptome to quantify gene expression levels. | Genome-wide gene expression data, including metabolic enzymes. | Provides a global view of the cellular response at the transcriptional level. Can identify regulatory nodes. | Changes in gene expression do not always correlate with changes in metabolic flux due to post-transcriptional, translational, and post-translational regulation. |
| Proteomics (e.g., LC-MS/MS) | Large-scale identification and quantification of proteins in a sample. | Abundance data for metabolic enzymes and other proteins. | Provides a more direct measure of the catalytic machinery than transcriptomics. Can identify post-translational modifications. | Protein abundance does not always correlate directly with enzyme activity and metabolic flux. |
| Enzymatic Assays | In vitro measurement of the activity of a specific enzyme under optimized conditions. | The maximum velocity (Vmax) and other kinetic parameters of a single enzyme. | Provides a direct measure of the catalytic capacity of a specific enzyme. Can be used to validate key predicted fluxes. | In vitro activity may not reflect in vivo enzyme activity due to substrate availability and allosteric regulation. Labor-intensive for multiple enzymes. |
Quantitative Data Comparison
Direct quantitative comparisons of D-arabinose-¹³C MFA with orthogonal methods are currently limited in published literature. However, a hypothetical comparative study would yield data that could be presented as follows. In this example, we use D-xylose metabolism in a recombinant yeast strain as a proxy to illustrate how such data would be structured. The values are illustrative and intended to demonstrate the format of comparison.
| Metabolic Flux/Parameter | ¹³C-MFA (mmol/gDW/h) | Seahorse XF Analyzer | Transcriptomics (Fold Change) | Proteomics (Fold Change) | Enzymatic Assay (U/mg protein) |
| D-Xylose Uptake Rate | 5.2 ± 0.4 | - | - | - | - |
| Glycolysis (PFK flux) | 3.1 ± 0.3 | ECAR: 45 ± 5 mpH/min | pfk1: 1.8 ± 0.2 | Pfk1p: 1.5 ± 0.3 | 0.25 ± 0.03 |
| Pentose Phosphate Pathway | 2.1 ± 0.2 | - | gnd1: 2.5 ± 0.4 | Gnd1p: 2.1 ± 0.5 | - |
| TCA Cycle (Citrate Synthase) | 1.5 ± 0.15 | OCR: 120 ± 10 pmol/min | cit1: 1.2 ± 0.1 | Cit1p: 1.1 ± 0.2 | 0.18 ± 0.02 |
Visualizing Metabolic and Experimental Frameworks
D-Arabinose Metabolic Pathway
The catabolism of D-arabinose in organisms like Escherichia coli involves a specific pathway that channels it into central carbon metabolism.
Caption: Metabolic pathway for D-arabinose catabolism.
Experimental Workflow for ¹³C-MFA
A typical ¹³C-MFA experiment follows a structured workflow from experimental design to data analysis.
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
Logical Framework for Cross-Validation
Cross-validating ¹³C-MFA results involves integrating data from multiple 'omics' platforms to build a comprehensive and robust understanding of the metabolic phenotype.
Caption: Logical diagram for cross-validation of MFA results.
Detailed Experimental Protocols
D-Arabinose-¹³C Metabolic Flux Analysis
This protocol provides a general framework for a steady-state ¹³C-MFA experiment.
-
Cell Culture and Labeling:
-
Culture cells in a chemically defined medium to ensure metabolic steady state.
-
Replace the medium with an identical medium containing a known concentration of ¹³C-labeled D-arabinose (e.g., [1,2-¹³C₂]-D-arabinose or [U-¹³C₅]-D-arabinose).
-
Continue the culture for a duration sufficient to achieve isotopic steady state (typically several cell doubling times).
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by transferring a known quantity of cells into a cold solvent (e.g., -20°C 60% methanol).
-
Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water extraction).
-
Separate the polar (containing central carbon metabolites) and non-polar phases.
-
-
Mass Spectrometry:
-
Analyze the polar extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a computational flux analysis software package (e.g., INCA, 13CFLUX2) to estimate the intracellular fluxes by fitting the measured isotopomer data to a metabolic network model.
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
-
Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of mitochondrial function.[1][2][3]
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with D-arabinose (and other necessary substrates like glutamine and pyruvate) and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A for sequential injection.
-
-
Data Acquisition:
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol.
-
The instrument will measure baseline OCR and ECAR, followed by measurements after the injection of each compound.
-
-
Data Analysis:
-
Normalize the data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Transcriptomic Analysis by RNA-Seq
This protocol describes the general steps for analyzing metabolic gene expression.[4][5]
-
RNA Extraction:
-
Lyse cells cultured under the same conditions as the MFA experiment and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis between experimental conditions and pathway analysis focusing on metabolic genes.
-
Quantitative Proteomics of Metabolic Enzymes
This protocol provides a workflow for quantifying the abundance of metabolic enzymes.
-
Protein Extraction and Digestion:
-
Lyse cells from a parallel culture to the MFA experiment and extract total protein.
-
Quantify the total protein concentration.
-
Denature, reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
For targeted proteomics (e.g., Selected Reaction Monitoring - SRM), a predefined list of peptides from metabolic enzymes of interest is monitored. For discovery proteomics, data-dependent acquisition is used.
-
-
Data Analysis:
-
Identify peptides and proteins by searching the MS/MS spectra against a protein database.
-
Quantify the relative or absolute abundance of each protein. Label-free quantification or isotopic labeling methods (e.g., SILAC, TMT) can be used.
-
Compare the abundance of metabolic enzymes between different conditions.
-
Enzymatic Assay for a Key Glycolytic Enzyme (e.g., Phosphofructokinase)
This protocol is for measuring the activity of a specific enzyme to validate a key flux point.
-
Cell Lysate Preparation:
-
Harvest cells and prepare a cell lysate in a suitable buffer that preserves enzyme activity.
-
Determine the total protein concentration of the lysate for normalization.
-
-
Activity Assay:
-
Use a commercial colorimetric or fluorometric assay kit or a spectrophotometer-based assay.
-
For phosphofructokinase, the assay is typically a coupled enzyme reaction where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
The reaction mixture contains the cell lysate, fructose-6-phosphate, ATP, and the coupling enzymes and substrates.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance and use the molar extinction coefficient of NADH to determine the enzyme activity.
-
Express the activity in units per milligram of total protein (U/mg).
-
References
- 1. content.protocols.io [content.protocols.io]
- 2. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seahorse XF Cell Mito Stress Test assay [bio-protocol.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. researchgate.net [researchgate.net]
D-Arabinose-13C vs. Radioactive Tracers: A Comparative Guide for Metabolic Research
For researchers, scientists, and drug development professionals, the choice of tracer is a critical decision in experimental design. This guide provides an objective comparison of stable isotope-labeled D-Arabinose-13C and radioactive tracers, supported by experimental principles and data. The focus is on safety, methodology, data quality, and overall utility in metabolic research.
The use of isotopic tracers is fundamental to elucidating metabolic pathways and quantifying fluxes. Historically, radioactive isotopes such as Carbon-14 (¹⁴C) have been instrumental. However, the advent of stable isotope tracers, like D-Arabinose labeled with Carbon-13 (D-Arabinose-¹³C), offers significant advantages that are increasingly making them the preferred choice in many research applications.
Key Advantages of this compound
The primary benefits of using D-Arabinose-¹³C over its radioactive counterparts stem from its non-radioactive nature. This fundamental difference has profound implications for laboratory practice, experimental design, and the scope of possible research, particularly in clinical settings.[1] Stable isotopes are non-radioactive and do not emit radiation, making them inherently safer to handle and eliminating the risks of radiation exposure to personnel.[1][2] This safety profile simplifies experimental protocols, as it obviates the need for specialized radiation safety training and containment measures.
Another significant advantage is the absence of radioactive waste. The disposal of radioactive materials is strictly regulated, costly, and presents long-term environmental concerns.[3][4] In contrast, materials labeled with stable isotopes like ¹³C can be handled and disposed of as standard non-radioactive chemical waste, reducing both cost and environmental impact.
From a scientific standpoint, the use of ¹³C-labeled substrates coupled with mass spectrometry or NMR spectroscopy provides a wealth of information. These analytical techniques can distinguish between different isotopologues (molecules that differ only in their isotopic composition), allowing for a detailed positional analysis of the label within metabolites. This capability is crucial for precisely determining metabolic pathways and fluxes. Furthermore, the absence of radiation-induced damage to biological systems ensures that the observed metabolic activity is a true reflection of the physiological state.
Quantitative Data Comparison
The following table summarizes the key differences between D-Arabinose-¹³C and a hypothetical radioactive equivalent, D-Arabinose-¹⁴C, based on established principles of isotope tracer studies.
| Feature | This compound (Stable Isotope) | D-Arabinose-14C (Radioactive Isotope) |
| Safety | Non-radioactive, no radiation risk to personnel. | Radioactive, emits beta particles, requires radiation safety protocols. |
| Handling | Standard laboratory procedures. | Requires specialized training, shielded containers, and designated work areas. |
| Waste Disposal | Standard chemical waste disposal. | Specialized radioactive waste disposal, subject to strict regulations and high costs. |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Liquid Scintillation Counting (LSC), Autoradiography. |
| Data Richness | Provides positional information (isotopomer analysis), enabling detailed pathway elucidation. | Primarily quantitative (total radioactivity), limited positional information. |
| In Vivo Studies | Safe for human and animal studies with fewer ethical concerns. | Use in humans is highly restricted due to radiation exposure. |
| Cost | Higher initial cost for the labeled compound. Analytical equipment (MS, NMR) is a significant investment. | Lower initial cost for the tracer in some cases, but handling, safety, and disposal add significant costs. |
Experimental Protocols
To illustrate the practical differences in methodology, detailed protocols for a hypothetical experiment to trace D-arabinose metabolism in E. coli are provided below.
Experiment: Tracing D-Arabinose Metabolism in E. coli
Objective: To determine the metabolic fate of D-arabinose and quantify its entry into the pentose phosphate pathway.
Protocol 1: Using this compound
1. Cell Culture and Labeling:
-
Grow E. coli in a minimal medium with a standard carbon source (e.g., glucose) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a carbon-free minimal medium.
-
Resuspend the cells in a minimal medium containing D-Arabinose-¹³C as the sole carbon source.
-
Incubate under controlled conditions for a specific duration to allow for the uptake and metabolism of the labeled arabinose.
2. Metabolite Extraction:
-
Quench the metabolism by rapidly mixing the cell suspension with a cold solvent (e.g., 60% methanol at -20°C).
-
Centrifuge to pellet the cells and extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture).
3. Sample Analysis (GC-MS):
-
Derivatize the extracted metabolites to increase their volatility for gas chromatography (GC).
-
Analyze the derivatized sample using GC-MS to separate and identify metabolites.
-
The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, revealing the incorporation of ¹³C atoms.
4. Data Analysis:
-
Correct the mass isotopomer distributions for the natural abundance of ¹³C.
-
Use metabolic flux analysis software to fit the labeling patterns to a metabolic model of E. coli central carbon metabolism.
-
Quantify the fluxes through the arabinose catabolic pathway and connecting pathways like the pentose phosphate pathway.
Protocol 2: Using D-Arabinose-14C
1. Cell Culture and Labeling (in a designated radiation laboratory):
-
Grow E. coli as described in Protocol 1.
-
Harvest and wash the cells.
-
Resuspend the cells in a minimal medium containing D-Arabinose-¹⁴C as the sole carbon source, working within a shielded container.
-
Incubate under controlled conditions.
2. Metabolite Separation:
-
Quench metabolism and extract metabolites as in Protocol 1.
-
Separate the metabolites of interest using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Sample Analysis (Liquid Scintillation Counting):
-
Scrape the spots from the TLC plate or collect the fractions from the HPLC corresponding to specific metabolites.
-
Place each sample into a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity of each sample using a liquid scintillation counter. The counts per minute (CPM) will be proportional to the amount of ¹⁴C-labeled metabolite.
4. Data Analysis:
-
Calculate the total radioactivity incorporated into each metabolite.
-
Determine the relative distribution of the ¹⁴C label among the different metabolic pools.
Visualizing Workflows and Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflows and the metabolic pathway of D-arabinose.
Conclusion
The use of D-Arabinose-¹³C and other stable isotope tracers represents a significant advancement in metabolic research. While radioactive tracers have been invaluable, the superior safety profile, elimination of radioactive waste, and the rich, detailed data obtainable through mass spectrometry and NMR make stable isotopes the more advantageous choice for many modern applications. For researchers embarking on studies of carbohydrate metabolism, particularly those involving in vivo experiments or requiring detailed pathway analysis, D-Arabinose-¹³C offers a powerful, safe, and insightful tool. The initial investment in labeled compounds and analytical instrumentation is often offset by the reduced costs and complexities associated with handling and disposing of radioactive materials, alongside the unparalleled quality of the data generated.
References
- 1. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 3. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 4. research.uga.edu [research.uga.edu]
A Researcher's Guide to D-Arabinose-13C Isotopologues for Metabolic Pathway Analysis
For Immediate Publication
[City, State] – [Date] – In the intricate world of metabolic research and drug development, the precise mapping of biochemical pathways is paramount. Stable isotope tracers, particularly Carbon-13 (¹³C) labeled sugars, have emerged as indispensable tools for elucidating the complex network of cellular reactions. This guide provides a comparative analysis of different D-Arabinose-¹³C isotopologues, offering researchers, scientists, and drug development professionals a comprehensive overview of their applications, supported by experimental data and detailed protocols.
D-Arabinose, a pentose sugar, serves as a key intermediate in various metabolic routes, most notably the Pentose Phosphate Pathway (PPP). The PPP is critical for generating NADPH, a primary cellular reductant, and for producing precursors for nucleotide biosynthesis. By introducing ¹³C-labeled D-Arabinose into a biological system, researchers can trace the fate of the labeled carbon atoms through downstream metabolites, thereby quantifying metabolic fluxes and identifying pathway activities.
Comparative Analysis of D-Arabinose-¹³C Isotopologues
The choice of a specific D-Arabinose-¹³C isotopologue is dictated by the research question at hand. Different labeling patterns provide distinct advantages for probing specific segments of metabolic pathways. The most commonly utilized isotopologues include D-[1-¹³C]arabinose, D-[2-¹³C]arabinose, D-[5-¹³C]arabinose, and uniformly labeled D-[U-¹³C₅]arabinose.
| Isotopologue | Primary Application | Information Gained | Key Downstream Metabolites to Monitor |
| D-[1-¹³C]arabinose | Tracing entry into the Pentose Phosphate Pathway (PPP) and assessing oxidative vs. non-oxidative PPP flux. | The ¹³C label at the C1 position is lost as ¹³CO₂ during the oxidative phase of the PPP. Its reappearance in other metabolites indicates flux through the non-oxidative PPP. | Ribulose-5-phosphate, Xylulose-5-phosphate, Sedoheptulose-7-phosphate, Erythrose-4-phosphate, Fructose-6-phosphate, Lactate |
| D-[2-¹³C]arabinose | Elucidating the fate of the C2 carbon through the PPP and glycolysis. | Traces the C2 carbon through the transketolase and transaldolase reactions of the non-oxidative PPP. | Ribulose-5-phosphate, Xylulose-5-phosphate, Sedoheptulose-7-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate |
| D-[5-¹³C]arabinose | Investigating the later stages of the PPP and its connection to glycolysis. | The C5 label is retained through the initial stages of the PPP and can be traced into triose phosphates. | Xylulose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate, Lactate |
| D-[U-¹³C₅]arabinose | Global metabolic labeling and determining the overall contribution of arabinose to various metabolic pools. | Provides a comprehensive view of how the entire carbon backbone of arabinose is incorporated into downstream metabolites. | All PPP intermediates, glycolytic intermediates, amino acids, and TCA cycle intermediates. |
Experimental Protocols
A robust experimental design is crucial for obtaining meaningful data from ¹³C tracer studies. The following provides a generalized protocol for a metabolic flux analysis experiment using a D-Arabinose-¹³C isotopologue.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing the desired D-Arabinose-¹³C isotopologue as the sole or primary carbon source. The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This is the point at which the fractional labeling of intracellular metabolites remains constant over time. The time to reach steady state can vary from minutes for glycolytic intermediates to hours for TCA cycle intermediates and amino acids.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by aspirating the culture medium and immediately adding a cold quenching solution (e.g., -80°C methanol).
-
Extraction: Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Sample Preparation: Dry the extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can then be derivatized if necessary for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
-
Mass Spectrometry (MS): The most common analytical techniques for measuring ¹³C labeling patterns are GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of different mass isotopologues of a metabolite.
-
Data Analysis: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C. The resulting mass isotopomer distributions (MIDs) represent the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex metabolic pathways and experimental procedures involved in ¹³C tracer studies.
Caption: Metabolic fate of D-Arabinose into the Pentose Phosphate Pathway.
The experimental workflow for a typical ¹³C metabolic flux analysis study can also be visualized to provide a clear step-by-step guide for researchers.
Caption: Workflow for ¹³C Metabolic Flux Analysis.
Conclusion
The selection of an appropriate D-Arabinose-¹³C isotopologue is a critical step in designing informative metabolic tracer experiments. By understanding the unique advantages of each labeled variant, researchers can effectively probe specific aspects of the Pentose Phosphate Pathway and its connections to other central metabolic routes. The combination of careful experimental design, high-resolution mass spectrometry, and robust data analysis provides a powerful platform for advancing our understanding of cellular metabolism in both health and disease, thereby accelerating the development of novel therapeutics.
A Comparative Guide to D-Arabinose-¹³C Labeling in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Arabinose-¹³C as an isotopic tracer in metabolic flux analysis (MFA) with other commonly used tracers, particularly ¹³C-glucose. We delve into the reproducibility and robustness of experiments using D-Arabinose-¹³C, supported by an understanding of its unique metabolic pathway. This document offers detailed experimental protocols and visual representations of key pathways and workflows to aid in experimental design and data interpretation.
Comparative Analysis of ¹³C Tracers: D-Arabinose vs. Glucose
The choice of an isotopic tracer is a critical determinant of the precision and accuracy of metabolic flux analysis. While ¹³C-glucose is the most common tracer for interrogating central carbon metabolism, D-Arabinose-¹³C offers a unique entry point into the metabolic network, providing distinct advantages for studying specific pathways.
| Feature | D-Arabinose-¹³C | [U-¹³C₆]Glucose | [1,2-¹³C₂]Glucose |
| Primary Entry Point | Pentose Phosphate Pathway (PPP) intermediates (via D-ribulose-1-phosphate cleavage) | Glycolysis (as Glucose-6-Phosphate) | Glycolysis and Pentose Phosphate Pathway |
| Primary Pathways Traced | Pentose Phosphate Pathway, Glycolysis (lower part), Glycolaldehyde metabolism | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Biosynthetic pathways | Pentose Phosphate Pathway, Glycolysis |
| Key Advantage | Direct labeling of the non-oxidative PPP and downstream metabolites, potentially offering higher resolution for this pathway. | Provides a global overview of central carbon metabolism. | Offers high precision for estimating fluxes in the upper part of central carbon metabolism, including the PPP.[1] |
| Potential for Label Scrambling | The cleavage of D-ribulose-1-phosphate into a 3-carbon and a 2-carbon unit can lead to distinct labeling patterns. The fate of glycolaldehyde can be complex. | Labeling can be distributed throughout central metabolism, potentially complicating the interpretation of fluxes through specific pathways. | Specific labeling pattern helps to resolve fluxes around the glucose-6-phosphate node. |
| Organism/System Specificity | Applicable in organisms that can metabolize D-arabinose, such as E. coli.[2][3] The metabolic pathway may differ in other organisms. | Broadly applicable across a wide range of organisms and cell types. | Widely used in various systems, including mammalian cells.[1] |
| Data on Reproducibility | Limited direct comparative data on reproducibility. Inferences are based on the robustness of ¹³C-MFA techniques in general. | Extensively studied with well-established protocols and expected labeling patterns, leading to high reproducibility. | Well-characterized with good reproducibility in various studies.[4] |
| Robustness of Flux Estimates | Flux estimates are expected to be robust for pathways immediately downstream of D-arabinose entry. Robustness for distant pathways may be lower. | Generally provides robust flux estimates across central carbon metabolism. | Provides robust estimates for glycolysis and the PPP. |
Metabolic Pathway of D-Arabinose in Escherichia coli
In organisms like Escherichia coli, D-arabinose is catabolized through a specific pathway that differs significantly from that of glucose. Understanding this pathway is crucial for designing and interpreting ¹³C-labeling experiments. D-arabinose is first isomerized to D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate. This intermediate is subsequently cleaved by an aldolase into dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, and glycolaldehyde.
Experimental Protocol for D-Arabinose-¹³C Labeling
This protocol provides a general framework for conducting a ¹³C-MFA experiment using D-Arabinose-¹³C as a tracer in a bacterial culture like E. coli.
1. Pre-culture and Adaptation:
-
Grow the bacterial strain in a minimal medium with unlabeled D-arabinose as the sole carbon source to adapt the cells and ensure active transcription of the arabinose catabolism genes.
-
Monitor growth until the culture reaches a steady-state exponential growth phase.
2. Isotopic Labeling:
-
Prepare an identical minimal medium, but replace the natural abundance D-arabinose with the desired concentration of D-Arabinose-¹³C (e.g., [U-¹³C₅]D-arabinose).
-
Rapidly switch the culture to the ¹³C-labeled medium. This can be achieved by centrifugation and resuspension of the cell pellet in the new medium.
-
Continue incubation under the same conditions for a duration sufficient to achieve isotopic steady-state in the intracellular metabolites of interest. This duration typically corresponds to several cell doubling times.
3. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo labeling patterns. This is often done by mixing the cell culture with a cold quenching solution (e.g., -20°C 60% methanol).
-
Harvest the quenched cells by centrifugation at low temperatures.
-
Extract intracellular metabolites using a suitable solvent system (e.g., cold 80% methanol).
4. Sample Analysis:
-
Analyze the isotopic labeling patterns of the extracted metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the Mass Isotopomer Distributions (MIDs) for key metabolites.
5. Data Analysis and Flux Calculation:
-
Correct the measured MIDs for the natural abundance of ¹³C.
-
Use a computational flux analysis software (e.g., INCA, OpenFLUX) to estimate the intracellular metabolic fluxes. This involves fitting the experimental MIDs to a metabolic model of the organism.
-
Perform a statistical goodness-of-fit analysis to validate the flux map and calculate confidence intervals for the estimated fluxes.
Experimental Workflow
The following diagram illustrates the general workflow for a ¹³C-Metabolic Flux Analysis experiment.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
D-Arabinose-¹³C in Metabolic Research: A Comparative Guide to Isotopic Tracers
In the intricate landscape of metabolic research, the selection of an appropriate isotopic tracer is paramount for the accurate quantification of metabolic fluxes. While ¹³C-labeled glucose isotopomers are the conventional choice for probing central carbon metabolism, D-Arabinose-¹³C presents a targeted alternative for dissecting pathways involving pentose sugars, most notably the Pentose Phosphate Pathway (PPP). This guide provides a comprehensive comparison of D-Arabinose-¹³C with other commonly used tracers, supported by experimental context and detailed methodologies to assist researchers, scientists, and drug development professionals in designing robust metabolic flux analysis (MFA) experiments.
Comparative Analysis of ¹³C Tracers for Metabolic Flux Analysis
The precision of flux estimations is intrinsically linked to the choice of the ¹³C tracer. Different isotopomers provide distinct labeling patterns that enhance the resolution of specific metabolic pathways.
| Tracer | Primary Metabolic Pathways Targeted | Advantages | Disadvantages |
| D-Arabinose-[U-¹³C₅] | Pentose Phosphate Pathway (PPP), pathways branching from pentose sugars. | Direct entry into the pentose pool, potentially providing clearer insights into PPP dynamics without the confounding influence of glycolytic entry. | Less informative for upper glycolytic fluxes. Metabolism may be limited in cell types lacking efficient arabinose transport and metabolism pathways. |
| [1,2-¹³C₂]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP). | Excellent for resolving the relative fluxes through glycolysis and the oxidative PPP.[1][2] Produces distinct labeling patterns in downstream metabolites.[2] | Less informative for Tricarboxylic Acid (TCA) cycle fluxes compared to other tracers.[2] |
| [U-¹³C₆]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle. | Provides a general overview of glucose metabolism and its entry into various anabolic pathways. | Labeling patterns can become complex, making it challenging to disentangle fluxes through specific pathways. |
| [1-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP). | Historically used for PPP analysis. | Often outperformed by other tracers, such as [1,2-¹³C₂]-glucose, in terms of the precision of flux estimates.[1] |
| [U-¹³C₅]-Glutamine | TCA Cycle, Anaplerosis. | The preferred tracer for detailed analysis of the TCA cycle and glutaminolysis. | Offers minimal information for glycolysis and the PPP. |
Metabolic Fate of D-Arabinose-¹³C
Understanding the metabolic route of D-Arabinose is crucial for interpreting labeling patterns. In many organisms, D-arabinose is catabolized and enters the central carbon metabolism via the Pentose Phosphate Pathway. The pathway typically involves isomerization and phosphorylation to yield an intermediate of the PPP, such as D-ribulose-5-phosphate or D-xylulose-5-phosphate. From this entry point, the ¹³C label will be distributed throughout the interconnected pathways of central carbon metabolism. For instance, L-[2-¹³C]arabinose has been shown in yeasts to be metabolized to D-[2-¹³C]xylulose-5-P, which then proceeds through the PPP.
References
A Comparative Guide to Pentose Tracers: Benchmarking D-Arabinose-¹³C
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating complex cellular pathways. Among these, ¹³C-labeled pentoses offer a unique window into critical metabolic routes such as the Pentose Phosphate Pathway (PPP), nucleotide biosynthesis, and glycan synthesis. This guide provides an objective comparison of D-Arabinose-¹³C against other commonly used pentose tracers, namely D-Ribose-¹³C and D-Xylose-¹³C. The comparative analysis is based on their distinct metabolic fates, supported by experimental data and detailed protocols to aid in the design and execution of tracer studies.
Comparative Performance of Pentose Tracers
The utility of a ¹³C-labeled pentose as a metabolic tracer is intrinsically linked to its unique entry points and subsequent transformations within cellular metabolism. While direct comparative studies are limited, an analysis of their individual metabolic pathways allows for a robust, inferred comparison of their performance in tracing specific metabolic fluxes.
Data Summary: Metabolic Fates of Pentose Tracers
| Tracer | Primary Metabolic Pathway(s) | Key Metabolic Intermediates | Primary Applications in Metabolic Tracing |
| D-Arabinose-¹³C | L-fucose pathway analogue in some bacteria; potential entry into Pentose Phosphate Pathway.[1][2] | D-ribulose, D-ribulose-1-phosphate, Dihydroxyacetone phosphate, Glycolaldehyde.[2] | Investigating alternative pentose utilization pathways; potential for studying metabolic reprogramming in cancer.[3] |
| D-Ribose-¹³C | Direct entry into the non-oxidative Pentose Phosphate Pathway; Nucleotide biosynthesis.[4] | Ribose-5-phosphate, ATP, RNA. | Tracing nucleotide synthesis and salvage pathways; assessing energy metabolism and mitochondrial function. |
| D-Xylose-¹³C | Enters the Pentose Phosphate Pathway via xylulose-5-phosphate. Can be metabolized via the phosphoketolase pathway in some organisms. | Xylulose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate. | Studying the Pentose Phosphate Pathway activity; investigating xenometabolism and alternative carbohydrate utilization. |
Signaling and Metabolic Pathways
The metabolism of these pentoses converges on the central carbon metabolism, particularly the Pentose Phosphate Pathway (PPP), albeit through different entry points. Understanding these pathways is crucial for interpreting the labeling patterns of downstream metabolites.
Experimental Protocols
A generalized workflow for conducting a ¹³C pentose tracer study is outlined below. This is followed by detailed protocols for metabolite extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Methodologies
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Seed adherent cells in multi-well plates to achieve approximately 80% confluency at the time of the experiment. For suspension cells, adjust the cell density to the desired concentration.
-
Media Preparation: Prepare the labeling medium by supplementing a base medium (e.g., glucose-free DMEM) with the desired concentration of the ¹³C-labeled pentose tracer and other necessary nutrients like dialyzed fetal bovine serum.
-
Tracer Addition: At the start of the experiment, aspirate the standard medium, wash the cells once with a pre-warmed base medium, and then add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This duration may need to be optimized depending on the cell type and the metabolic pathway of interest.
2. Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add ice-cold (-80°C) 80% methanol to the cells.
-
Cell Harvesting: For adherent cells, use a cell scraper to detach the cells in the cold methanol. For suspension cells, directly transfer the cell suspension to a pre-chilled tube.
-
Extraction: Vortex the cell suspension vigorously and then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the extracted metabolites to a new tube. The samples can be stored at -80°C until analysis.
3. GC-MS Analysis
-
Derivatization: For GC-MS analysis, the extracted metabolites need to be derivatized to increase their volatility. A common derivatization agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Dry the metabolite extract and then add the derivatization agent, followed by incubation at an elevated temperature (e.g., 95°C for 1 hour).
-
GC-MS Parameters:
-
Injection: Inject 1 µL of the derivatized sample in splitless mode at 270°C.
-
Carrier Gas: Use helium at a constant flow rate of 1 ml/min.
-
Oven Program: Hold at 100°C for 3 minutes, then ramp to 300°C at a rate of 3.5°C/min.
-
MS Parameters: Operate in electron impact (EI) ionization mode at 70 eV. Set the MS source and quadrupole temperatures to 230°C and 150°C, respectively.
-
Data Acquisition: Acquire data in selected ion monitoring (SIM) mode to quantify the mass isotopologues of the target metabolites.
-
-
Data Analysis: The resulting mass isotopomer distributions (MIDs) are corrected for the natural abundance of ¹³C. These corrected MIDs are then used in computational models to estimate metabolic fluxes.
Concluding Remarks
The choice of a pentose tracer should be guided by the specific metabolic pathway under investigation. D-Ribose-¹³C is the tracer of choice for studies focused on nucleotide biosynthesis and the non-oxidative PPP. D-Xylose-¹³C provides a robust method for probing the activity of the PPP, particularly its non-oxidative branch. D-Arabinose-¹³C, while less commonly used, holds potential for investigating alternative pentose utilization pathways and may be particularly relevant in the context of cancer metabolism where cells exhibit significant metabolic plasticity. The experimental protocols provided in this guide offer a solid foundation for researchers to design and implement ¹³C pentose tracer studies to unravel the complexities of cellular metabolism.
References
- 1. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of D-Arabinose-13C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of D-Arabinose-13C, a stable isotope-labeled sugar used in various research applications.
Key Safety Consideration: Stable Isotope vs. Radioactive Isotope
It is crucial to distinguish between stable isotope-labeled compounds, such as this compound, and radioactive isotope-labeled compounds. This compound contains a non-radioactive isotope of carbon.[1] Consequently, it does not emit radiation and does not require the specialized handling and disposal procedures mandated for radioactive waste.[1][] The disposal of materials containing stable isotopes is considerably simpler than that for radioactive materials.[]
Disposal Procedures for this compound
As this compound is not radioactive, its disposal should be managed in the same manner as its unlabeled counterpart, D-Arabinose.[1] It is classified as a non-hazardous chemical. The primary steps for disposal are as follows:
-
Consult Local Regulations: Before disposal, laboratory personnel must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Based on available safety data sheets for D-Arabinose, it is not considered a hazardous substance.
-
Segregation: Do not mix this compound waste with radioactive waste. While it can be disposed of as general chemical waste, it is good laboratory practice to segregate different chemical wastes to avoid unintended reactions.
-
Containerization: Collect waste this compound, including any contaminated labware (e.g., gloves, weighing paper), in a suitable, clearly labeled waste container.
-
Disposal Route: Dispose of the container through your institution's chemical waste disposal program. Follow the specific procedures established by your environmental health and safety (EH&S) department.
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for D-Arabinose. The properties of this compound are virtually identical to the unlabeled compound, with a slight difference in molecular weight.
| Property | Value |
| Molecular Formula | C₅H₁₀O₅ |
| Molecular Weight (Unlabeled) | 150.13 g/mol |
| Molecular Weight (13C₅) | 155.09 g/mol |
| Appearance | White powder/crystalline solid |
| Melting Point | 152 - 164 °C |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to the specific literature or methodologies relevant to your research application, such as metabolic tracing or biomolecular NMR.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling D-Arabinose-¹³C
For researchers, scientists, and drug development professionals, the safe and efficient handling of isotopically labeled compounds is paramount. This guide provides essential, immediate safety and logistical information for D-Arabinose-¹³C, a non-radioactive, stable isotope-labeled sugar. The following procedural guidance is designed to directly answer specific operational questions, ensuring the integrity of your research and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
While D-Arabinose is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The recommended personal protective equipment for handling D-Arabinose-¹³C is consistent with that for its unlabeled counterpart.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects eyes from potential dust particles or splashes. |
| Hand Protection | Nitrile rubber gloves (thickness >0.11 mm) or other suitable chemical-resistant gloves.[3] | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[4] If dust is generated, a NIOSH-approved respirator may be necessary.[1] | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are essential to maintain the purity of D-Arabinose-¹³C and ensure accurate experimental results.
-
Preparation :
-
Work in a well-ventilated area, such as a laboratory fume hood, especially when handling the powder form to minimize dust generation.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment, including spatulas, weighing paper, and solvent-compatible containers, before opening the product vial.
-
-
Weighing and Aliquoting :
-
Minimize the generation of dust when handling the solid material.
-
Use a clean, dedicated spatula for transferring the powder.
-
Close the container tightly after use to protect the product from moisture and contamination.
-
-
Dissolving :
-
D-Arabinose is soluble in water.
-
Add the desired solvent to the weighed D-Arabinose-¹³C and mix gently until fully dissolved.
-
-
Storage :
-
Store the solid compound and any prepared solutions in a cool, dry place, away from strong oxidizing agents.
-
For long-term stability, especially for compounds labeled with stable isotopes, it is recommended to store them protected from light.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
| Spill Scenario | Containment and Clean-up |
| Minor Spill | Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dusty conditions. Ventilate the area. |
| Major Spill | Evacuate the area. Use proper personal protective equipment as outlined above. Contain the spill and then proceed with clean-up as for a minor spill. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse with pure water for at least 15 minutes. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. |
Disposal Plan
The disposal of D-Arabinose-¹³C is straightforward as it contains a stable, non-radioactive isotope.
-
Waste Characterization : D-Arabinose-¹³C is not classified as hazardous waste.
-
Disposal Method : Dispose of the compound and any contaminated materials in a manner consistent with federal, state, and local regulations for non-hazardous chemical waste.
-
Stable Isotope Consideration : No special procedures are required for the disposal of compounds containing stable isotopes like ¹³C. They can be handled in the same way as their unlabeled counterparts.
Caption: Workflow for Safe Handling and Disposal of D-Arabinose-¹³C.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
